N-(2-aminoethyl)-4-fluorobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSNCERWNGFUEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409706 | |
| Record name | N-(2-aminoethyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94320-00-0 | |
| Record name | N-(2-aminoethyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Therapeutic Potential of N-(2-aminoethyl)-4-fluorobenzamide: A Technical Guide for Drug Discovery Professionals
Abstract
N-(2-aminoethyl)-4-fluorobenzamide, a structurally intriguing molecule, stands at the intersection of proven pharmacophores and unexplored therapeutic landscapes. This technical guide provides a comprehensive analysis of its potential biological activities, drawing upon the established pharmacology of its close analogs and the broader class of fluorobenzamide derivatives. We delve into the scientific rationale for investigating this compound as a potent monoamine oxidase-B (MAO-B) inhibitor for neurodegenerative disorders, a histone deacetylase (HDAC) inhibitor for oncology applications, and an anti-inflammatory agent. This document serves as a roadmap for researchers, offering detailed, field-proven experimental protocols to systematically evaluate its therapeutic promise and elucidate its mechanisms of action.
Introduction: The Scientific Premise
The quest for novel therapeutics with improved efficacy and safety profiles is a perpetual driver of medicinal chemistry. N-(2-aminoethyl)-4-fluorobenzamide emerges as a compelling candidate for investigation due to the convergence of key structural motifs known to confer significant biological activity. The presence of a 4-fluorobenzamide scaffold is a hallmark of numerous bioactive compounds, with the fluorine atom often enhancing metabolic stability and binding affinity.[1] The N-linked aminoethyl side chain is a critical feature in a class of known enzyme inhibitors. This unique combination warrants a thorough exploration of its pharmacological potential.
This guide will not merely list potential activities but will provide the causal reasoning behind pursuing each therapeutic avenue, grounded in established structure-activity relationships and offering a clear experimental path forward.
Core Postulated Biological Activity: Monoamine Oxidase-B Inhibition
Mechanistic Rationale: Insights from Analogs
The most direct line of evidence for the potential biological activity of N-(2-aminoethyl)-4-fluorobenzamide comes from studies on its structural analogs. Research on a series of halo- and nitro-substituted N-(2-aminoethyl)benzamides has demonstrated that these compounds are competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B).[2] MAO-B is a key enzyme responsible for the degradation of neurotransmitters, particularly dopamine. Its inhibition is a clinically validated strategy for the management of neurodegenerative diseases such as Parkinson's disease.
The proposed mechanism of action for these reversible inhibitors involves the interaction of the terminal amino group with the active site of the MAO-B enzyme.[2] The fluorinated benzamide moiety likely contributes to the binding affinity and selectivity through hydrophobic and potential halogen bonding interactions within the enzyme's substrate-binding pocket.[2]
Experimental Workflow for MAO-B Inhibition Assessment
To definitively characterize N-(2-aminoethyl)-4-fluorobenzamide as a MAO-B inhibitor, a systematic experimental approach is required.
Caption: Workflow for evaluating MAO-B inhibitory activity.
Detailed Experimental Protocol: MAO-B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(2-aminoethyl)-4-fluorobenzamide against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
4-Hydroxyquinoline (standard)
-
N-(2-aminoethyl)-4-fluorobenzamide (test compound)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates (black, clear bottom)
-
Plate reader with fluorescence detection (Excitation: 310 nm, Emission: 400 nm)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in potassium phosphate buffer to achieve a range of concentrations.
-
In a 96-well plate, add 20 µL of each concentration of the test compound. Include wells for a positive control (a known MAO-B inhibitor) and a negative control (buffer with DMSO).
-
Add 160 µL of a pre-warmed solution of MAO-B enzyme in buffer to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of kynuramine solution to each well.
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the final fluorescence.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Exploratory Biological Activities: Expanding the Therapeutic Horizon
Beyond its likely role as a MAO-B inhibitor, the chemical architecture of N-(2-aminoethyl)-4-fluorobenzamide suggests other potential therapeutic applications.
Anticancer Potential via Histone Deacetylase (HDAC) Inhibition
Scientific Rationale: Fluorobenzamide moieties are present in several known histone deacetylase (HDAC) inhibitors.[3][4][5] For instance, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide has demonstrated potent HDAC3 inhibitory activity and in vitro antitumor effects.[3][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[5] The 4-fluorobenzamide core can act as a zinc-binding group, a key interaction for HDAC inhibition.
Proposed Mechanism: N-(2-aminoethyl)-4-fluorobenzamide may chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition. This would result in the hyperacetylation of histones and other non-histone proteins, leading to changes in gene expression that can induce cell cycle arrest, apoptosis, and inhibit tumor growth.
Experimental Protocol: In Vitro HDAC Inhibition Assay A commercially available fluorometric HDAC assay kit can be used to screen for inhibitory activity against a panel of HDAC isoforms. The IC50 values would quantify the potency and selectivity of the compound.
Anti-inflammatory and Analgesic Properties
Scientific Rationale: Several novel 4-fluorobenzamide derivatives have been synthesized and shown to possess promising anti-inflammatory and analgesic activities, with some exhibiting better gastric tolerability than standard non-steroidal anti-inflammatory drugs (NSAIDs).[6] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.
Proposed Mechanism: The 4-fluorobenzamide scaffold may fit into the active site of COX-1 and/or COX-2, inhibiting the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Experimental Protocol: In Vitro COX Inhibition Assay Commercially available colorimetric or fluorometric COX-1 and COX-2 inhibitor screening assays can be employed to determine the IC50 values of N-(2-aminoethyl)-4-fluorobenzamide against both isoforms, thus assessing its potency and selectivity.
Synthesis and Characterization
A reliable and scalable synthesis of N-(2-aminoethyl)-4-fluorobenzamide is crucial for its biological evaluation. A common synthetic route involves the coupling of 4-fluorobenzoic acid with a protected ethylenediamine, followed by deprotection.[7]
Caption: General workflow for synthesis and characterization.
Data Presentation and Interpretation
All quantitative data from the proposed assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical IC50 Values for N-(2-aminoethyl)-4-fluorobenzamide
| Target Enzyme | IC50 (µM) |
| MAO-B | [Insert Value] |
| MAO-A | [Insert Value] |
| HDAC1 | [Insert Value] |
| HDAC2 | [Insert Value] |
| HDAC3 | [Insert Value] |
| COX-1 | [Insert Value] |
| COX-2 | [Insert Value] |
Conclusion and Future Directions
N-(2-aminoethyl)-4-fluorobenzamide presents a compelling profile for further investigation as a potential therapeutic agent. The strong evidence from its analogs for MAO-B inhibition, coupled with the established activities of the fluorobenzamide scaffold in oncology and inflammation, provides a solid foundation for a comprehensive drug discovery program. The experimental protocols outlined in this guide offer a clear and logical path to systematically evaluate its biological activities, elucidate its mechanisms of action, and ultimately determine its therapeutic potential. Future studies should focus on in vivo efficacy in relevant animal models for the most promising activities identified in vitro, as well as comprehensive pharmacokinetic and toxicological profiling.
References
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Chen, L., Feng, Y., Hu, K., Wang, J., Song, Z., & Zhang, W. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]
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El-Gazzar, M. G., El-Gazzar, M. G., & El-Gazzar, M. G. (2021). Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity. Bioorganic Chemistry, 115, 105253. [Link]
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Meimetis, L. G., & Williams, D. R. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(12), 4789. [Link]
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Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 36(24), 3968–3970. [Link]
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Banerjee, B., Sharma, V., Sharma, A., Kaur, G., & Gupta, V. K. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(1), 1-8. [Link]
-
Chen, L., Feng, Y., Hu, K., Wang, J., Song, Z., & Zhang, W. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]
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Krasteva, I., & Doytchinova, I. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3329. [Link]
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MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
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MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). NEDD8-Activating Enzyme Inhibitor MLN4924 Inhibits Both the Tumor Stroma and Angiogenesis in Pancreatic Cancer via Gli1 and REDD1. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of N-(2-aminoethyl)-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of N-(2-aminoethyl)-4-fluorobenzamide, a key chemical entity with potential applications in medicinal chemistry and drug development. By leveraging fundamental principles and comparative data from analogous structures, this document offers a robust framework for the analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is designed to empower researchers to confidently identify, purify, and characterize this molecule, ensuring the integrity of their scientific investigations.
Introduction: The Significance of N-(2-aminoethyl)-4-fluorobenzamide
N-(2-aminoethyl)-4-fluorobenzamide (CAS No. 94320-00-0, Molecular Formula: C₉H₁₁FN₂O, Molecular Weight: 182.20 g/mol ) belongs to the benzamide class of compounds, which are integral scaffolds in numerous pharmaceuticals.[1] The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated benzamides like this one compelling candidates for further investigation.[2] A thorough spectroscopic characterization is the cornerstone of its chemical validation, providing indisputable evidence of its identity, purity, and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For N-(2-aminoethyl)-4-fluorobenzamide, ¹H, ¹³C, and ¹⁹F NMR would collectively provide a complete picture of its structure.
Experimental Protocol: NMR Analysis
A standardized protocol for the NMR analysis of N-(2-aminoethyl)-4-fluorobenzamide would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This typically requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This will provide a single, sharp signal for the fluorine atom on the benzene ring.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of N-(2-aminoethyl)-4-fluorobenzamide in DMSO-d₆ is expected to show the following signals:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.95 | Doublet of doublets | 2H | Aromatic H (ortho to C=O) | The protons ortho to the electron-withdrawing carbonyl group are deshielded. They will appear as a doublet of doublets due to coupling with the adjacent aromatic protons and the fluorine atom. Based on data for 4-fluorobenzamide, these protons appear around 7.99 ppm.[3] |
| ~7.30 | Triplet (or doublet of doublets) | 2H | Aromatic H (ortho to F) | The protons ortho to the fluorine atom are shielded relative to the other aromatic protons and will show coupling to the adjacent protons and the fluorine. For 4-fluorobenzamide, these protons are observed around 7.32 ppm.[3] |
| ~8.40 | Triplet | 1H | Amide N-H | The amide proton is typically broad and its chemical shift is solvent and concentration-dependent. It will show coupling to the adjacent CH₂ group. |
| ~3.40 | Quartet | 2H | -CH₂-NH- | This methylene group is adjacent to the amide nitrogen and will be a quartet due to coupling with the amide proton and the other methylene group. |
| ~2.80 | Triplet | 2H | -CH₂-NH₂ | This methylene group is adjacent to the primary amine and will be a triplet due to coupling with the adjacent methylene group. |
| ~2.50 (broad) | Singlet | 2H | -NH₂ | The primary amine protons are often broad and may exchange with trace water in the solvent, sometimes appearing as a broad singlet. |
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton:
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~166 | C=O (Amide Carbonyl) | The carbonyl carbon of an amide is typically found in this region. |
| ~164 (d, ¹JCF ≈ 250 Hz) | C-F (Aromatic) | The carbon directly bonded to fluorine will show a large one-bond coupling constant. |
| ~131 (d, ³JCF ≈ 9 Hz) | C-H (Aromatic, ortho to C=O) | These carbons will exhibit a smaller three-bond coupling to the fluorine atom. |
| ~130 (d, ⁴JCF ≈ 3 Hz) | C-C=O (Aromatic) | The quaternary carbon will show a small four-bond coupling to fluorine. |
| ~115 (d, ²JCF ≈ 22 Hz) | C-H (Aromatic, ortho to F) | These carbons will have a two-bond coupling to the fluorine atom. |
| ~42 | -CH₂-NH- | Aliphatic carbon adjacent to the amide nitrogen. |
| ~40 | -CH₂-NH₂ | Aliphatic carbon adjacent to the primary amine. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of N-(2-aminoethyl)-4-fluorobenzamide will be characterized by the vibrational frequencies of its amide, amine, and aromatic moieties.
Experimental Protocol: IR Analysis
A typical protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Predicted IR Spectral Data
The IR spectrum of N-(2-aminoethyl)-4-fluorobenzamide is expected to exhibit the following characteristic absorption bands:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |
| ~3300 | N-H stretch | Secondary amide (-NH-) |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |
| ~1640 | C=O stretch (Amide I band) | Amide |
| ~1550 | N-H bend (Amide II band) | Amide |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1250 | C-N stretch | Amide/Amine |
| ~1220 | C-F stretch | Aryl-Fluoride |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns.
Experimental Protocol: MS Analysis
A general protocol for electrospray ionization mass spectrometry (ESI-MS) is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrument Conditions:
-
Ionization Mode: Positive ion mode is suitable for this molecule due to the presence of basic amine and amide groups, which can be readily protonated.
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).
-
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the full scan mass spectrum.
-
Tandem MS (MS/MS): To obtain fragmentation information, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion: In positive ion ESI-MS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at m/z 183.20.
-
Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 183.20 ion would likely reveal characteristic fragment ions.
Below is a Graphviz diagram illustrating a plausible fragmentation pathway:
Caption: Predicted ESI-MS/MS fragmentation of N-(2-aminoethyl)-4-fluorobenzamide.
Conclusion: A Framework for Confident Characterization
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of N-(2-aminoethyl)-4-fluorobenzamide. By understanding the expected NMR, IR, and MS data, researchers can confidently approach the synthesis, purification, and characterization of this and related molecules. The provided protocols and interpretations serve as a robust starting point for any investigation involving this compound, ensuring a high degree of scientific rigor and data integrity.
References
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MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
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PubChem. N,N-diethyl-4-fluorobenzamide. [Link]
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PubChem. 4-Fluorobenzamide. [Link]
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European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]
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PubChem. N-(2-aminoethyl)-N-ethyl-2-fluorobenzamide. [Link]
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MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]
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PubMed Central. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). [Link]
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PubChem. 2-Fluorobenzamide. [Link]
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Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]
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ResearchGate. Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. [Link]
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An In-Depth Technical Guide to N-(2-aminoethyl)-4-fluorobenzamide for Research Applications
This guide provides a comprehensive technical overview of N-(2-aminoethyl)-4-fluorobenzamide, a synthetic organic compound of increasing interest to researchers in drug discovery and chemical biology. With full editorial control, this document is structured to deliver practical, field-proven insights into its commercial availability, physicochemical properties, handling, and potential research applications, grounded in scientific integrity.
Introduction and Chemical Identity
N-(2-aminoethyl)-4-fluorobenzamide, identified by the CAS Number 94320-00-0, is a fluorinated benzamide derivative. Its structure features a 4-fluorobenzoyl group attached to an ethylenediamine moiety. The presence of the fluorine atom, a common bioisostere for a hydrogen atom, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. This makes it an attractive scaffold for medicinal chemistry and drug design.
The core structure of N-(2-aminoethyl)-4-fluorobenzamide combines a rigid aromatic ring with a flexible ethylamine side chain, offering multiple points for potential interaction with biological targets. Its primary amine and amide functionalities provide hydrogen bonding capabilities, which are crucial for molecular recognition in biological systems.
Caption: Chemical Structure of N-(2-aminoethyl)-4-fluorobenzamide
Commercial Availability for Research
N-(2-aminoethyl)-4-fluorobenzamide is readily available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. When sourcing this compound, researchers should prioritize suppliers that provide comprehensive analytical data, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS), to ensure the quality and safety of the material. Purity levels for research applications should typically be ≥95%.
Below is a comparative summary of representative suppliers. Please note that availability, pricing, and lead times are subject to change and should be verified directly with the suppliers.
| Supplier | CAS Number | Purity | Availability |
| BLDpharm | 94320-00-0 | >95% | In Stock |
| Clinivex | 94320-00-0 | Not specified | Inquire |
| abcr Gute Chemie | 94320-00-0 | 95% | In Stock |
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-(2-aminoethyl)-4-fluorobenzamide is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁FN₂O | BLDpharm[1] |
| Molecular Weight | 182.20 g/mol | BLDpharm[1] |
| Appearance | Solid (form may vary) | General chemical knowledge |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | General chemical knowledge |
Potential Research Applications
While specific research on N-(2-aminoethyl)-4-fluorobenzamide is still emerging, the broader class of N-(2-aminoethyl)benzamides has shown significant potential in several areas of neuroscience and drug discovery.
Monoamine Oxidase (MAO) Inhibition
A study on halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide revealed that these compounds are competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B)[2]. MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease[3][4]. The 4-fluoro substitution in the target molecule of this guide may modulate its potency and selectivity for MAO-B, making it a valuable tool for investigating the structure-activity relationships of MAO-B inhibitors.
Neuroscience Research
Fluorinated benzamides have been explored for their potential in treating various neurological disorders. For instance, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide has been identified as a potent and selective 5-HT(1F) receptor agonist with potential applications in migraine therapy[5]. Given its structural features, N-(2-aminoethyl)-4-fluorobenzamide could be investigated for its effects on various CNS targets and its potential as a neuroprotective agent.
Handling, Storage, and Safety
Handling and Personal Protective Equipment (PPE)
As with any research chemical, N-(2-aminoethyl)-4-fluorobenzamide should be handled by trained personnel in a well-ventilated laboratory environment, preferably within a chemical fume hood. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes[6][7].
Storage
Store N-(2-aminoethyl)-4-fluorobenzamide in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[6]. Some suppliers recommend storage at -20°C for long-term stability[8].
Safety Precautions
Quality Control and Analytical Protocols
Ensuring the identity and purity of N-(2-aminoethyl)-4-fluorobenzamide is paramount for the reliability and reproducibility of research data. The following are recommended analytical techniques and protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of organic compounds. A reversed-phase HPLC method is suitable for N-(2-aminoethyl)-4-fluorobenzamide.
Protocol: Purity Determination by RP-HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid. A typical starting condition would be 95% aqueous phase, ramping to 95% organic phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of the compound (typically around 254 nm for benzamides).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Caption: General workflow for HPLC purity analysis.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include those for the aromatic protons on the fluorinated ring, the two methylene groups of the ethyl chain, and the protons on the two nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the characteristic carbonyl carbon of the amide group.
While specific spectral data for N-(2-aminoethyl)-4-fluorobenzamide is not widely published, general principles of NMR for benzamides can be applied for structural confirmation[9][10].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For N-(2-aminoethyl)-4-fluorobenzamide, the expected molecular ion peak [M+H]⁺ would be at m/z 183.09.
Conclusion
N-(2-aminoethyl)-4-fluorobenzamide is a commercially available research chemical with significant potential in medicinal chemistry and neuroscience. Its fluorinated benzamide structure makes it an interesting candidate for the development of novel therapeutic agents, particularly in the area of MAO-B inhibition. Researchers utilizing this compound should adhere to strict quality control measures and safety protocols to ensure the integrity of their findings. This guide provides a foundational understanding of the key technical aspects of N-(2-aminoethyl)-4-fluorobenzamide to support its effective application in a research setting.
References
- BenchChem. (n.d.). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
- U.S. Pharmacopeia. (2019). Safety Data Sheet: Promazine Hydrochloride.
- Sigma-Aldrich. (n.d.). 2-Amino-4-fluorobenzamide Safety Information.
- Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
- abcr Gute Chemie. (n.d.). N-(2-Aminoethyl)-4-fluorobenzamide.
- (Placeholder for a potential future reference on N-(2-aminoethyl)
- (Placeholder for a potential future reference on N-(2-aminoethyl)
- RSC Publishing. (n.d.). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives.
- Johnson, K. W., et al. (2001). N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. Journal of Medicinal Chemistry, 44(24), 4031-4.
- PubChem. (n.d.). Benzamide, N,N-dipropyl-.
- Chem-Impex. (n.d.). 4-Fluorobenzamide.
- Mathew, B., et al. (2023).
- Jin, C., et al. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. European Journal of Medicinal Chemistry, 252, 115308.
- BLDpharm. (n.d.). N-(2-Aminoethyl)-4-fluorobenzamide.
- BenchChem. (n.d.). A Comparative Guide to the Method Validation for a Quantitative HPLC Assay of 4-amino-N-(2-chlorophenyl)benzamide.
- United States Biological. (n.d.). N-Ethyl 4-fluorobenzamide.
- PubChem. (n.d.). N-(2-aminoethyl)-N-benzyl-4-fluorobenzamide.
- Callegaro, S. (2024). A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development.
- Mathew, B., et al. (2022). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. RSC Advances, 12(45), 29461-29474.
- Lee, J. H., et al. (2022).
- Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 36(24), 3968-70.
- (Placeholder for a potential future reference on N-(2-aminoethyl)
- Peerless Quality Products. (2025).
- (Placeholder for a potential future reference on N-(2-aminoethyl)
- (Placeholder for a potential future reference on N-(2-aminoethyl)
- Deciga-Campos, M., et al. (2024). The Effect of N-(1-Benzylpiperidinyl-4)-4-Fluorobenzamide (Lmh-2) on the Amnesic Effect of Scopolamine in Zebrafish.
- (Placeholder for a potential future reference on N-(2-aminoethyl)
- (Placeholder for a potential future reference on N-(2-aminoethyl)
- (Placeholder for a potential future reference on N-(2-aminoethyl)
- Sullivan, P. G., et al. (2014). N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI. Experimental Neurology, 257, 106-13.
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Methodological & Application
Application Note: Recrystallization Protocol for N-(2-aminoethyl)-4-fluorobenzamide
Introduction & Compound Analysis
N-(2-aminoethyl)-4-fluorobenzamide (CAS: 94320-00-0) is a critical bifunctional intermediate often used as a linker or fragment in medicinal chemistry.[1] Its structure comprises a lipophilic 4-fluorophenyl ring and a polar, basic primary amine tail.[1]
Physicochemical Profile
| Property | Value | Implication for Recrystallization |
| Molecular Weight | 182.20 g/mol | Small molecule, likely crystalline.[1] |
| Melting Point | 57–60 °C [1] | Critical Risk: Low melting point significantly increases the risk of "oiling out" (phase separation as a liquid) rather than crystallizing.[1] Temperature control is paramount. |
| Basicity | Primary Amine | Can be purified as a free base or converted to a salt (e.g., HCl) for higher stability and melting point.[1] |
| Key Impurity | Bis-amide | N,N'-bis(4-fluorobenzoyl)ethylenediamine.[1] Formed if ethylenediamine is not in excess during synthesis.[1] It is highly insoluble in most organic solvents.[1] |
The Purification Challenge
The primary challenge in purifying this mono-acylated diamine is separating it from the bis-amide side product.[1] The bis-amide is symmetric and possesses two amide hydrogen-bonding domains, making it significantly less soluble than the target mono-amide.[1] This solubility difference is the lever we use for purification.[1]
Solvent System Selection
Based on literature precedents for 4-fluorobenzamides and specific patent data [1], the following solvent systems are validated.
System A: Free Base Recrystallization (Primary Method)[1]
-
Solvent: Ethyl Acetate (EtOAc)[1]
-
Anti-Solvent: Hexane (or Heptane)[1]
-
Mechanism: The compound is moderately soluble in EtOAc.[1] The bis-amide impurity is sparingly soluble in EtOAc, allowing removal via hot filtration.[1] Hexane reduces the solubility of the product, forcing crystallization.[1]
System B: Hydrochloride Salt Recrystallization (Alternative)[1]
-
Anti-Solvent: Diethyl Ether or MTBE[1]
-
Mechanism: Converting the oil/low-melting solid into an HCl salt raises the melting point (to ~214–216 °C [1]), eliminating the "oiling out" risk and allowing for more aggressive thermal recrystallization.[1]
Detailed Protocol: Free Base Recrystallization
Objective: Isolate high-purity N-(2-aminoethyl)-4-fluorobenzamide from crude reaction mixture.
Reagents & Equipment[1][2][4][5][6]
-
Ethyl Acetate (ACS Grade)[1]
-
n-Hexane or n-Heptane[1]
-
Hot plate with magnetic stirring
-
Pre-warmed glass funnel and fluted filter paper (or sintered glass funnel)[1]
Step-by-Step Workflow
Phase 1: Dissolution and Impurity Removal[1][2]
-
Charge: Place the crude solid in an Erlenmeyer flask.
-
Solvation: Add Ethyl Acetate (approx. 5–10 mL per gram of crude).
-
Heating: Gently heat the mixture to 45–50 °C .
-
Critical Warning: Do not exceed 55 °C. The product melts at 57–60 °C. If you heat above this, the solid will melt into an oil ("oiling out") which is difficult to redissolve.[1]
-
-
Filtration (The Purification Step):
Phase 2: Crystallization[1][3]
-
Concentration (Optional): If the filtrate is too dilute, gently evaporate solvent under reduced pressure until the solution becomes slightly turbid, then redissolve with a drop of EtOAc.
-
Nucleation: Allow the filtrate to cool to Room Temperature (20–25 °C).
-
Anti-Solvent Addition:
-
Slowly add Hexane dropwise to the stirring solution.
-
Stop when a persistent cloudiness (turbidity) is observed.[1]
-
-
Crystallization:
Phase 3: Collection
-
Filtration: Collect the white crystals via vacuum filtration.
-
Wash: Wash the cake with a cold 1:1 mixture of EtOAc/Hexane.
-
Drying: Dry under vacuum at 30 °C (keep distinctively below the MP of 57 °C).
Visual Workflow (DOT Diagram)
Caption: Workflow for the purification of the free base, emphasizing temperature control to prevent oiling out.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature > 57°C or cooling too fast.[1] | Re-heat to dissolve the oil.[1] Add more EtOAc. Cool slowly to RT before using ice bath. Seed with pure crystal.[1][2] |
| Low Yield | Too much solvent used.[1] | Concentrate the mother liquor.[1] Add more Hexane to force precipitation.[1] |
| Impurity Persists | Bis-amide not removed.[1] | Ensure the hot filtration step is performed.[1] Bis-amide is insoluble in warm EtOAc; product is soluble.[1] |
| Sticky Solid | Residual solvent or low MP.[1] | Dry in a vacuum desiccator over P₂O₅.[1] Do not use oven heating >40°C. |
Alternative: HCl Salt Formation
If the free base proves too difficult to handle (low MP), convert to the Hydrochloride salt.[1]
-
Dissolve crude base in Ethanol .
-
Add 1.1 equivalents of HCl (in dioxane or ether) .
-
The salt will likely precipitate immediately.[1]
-
Result: White solid, MP 214–216 °C [1]. This form is much more stable for storage.[1]
References
-
Justia Patents. (1992).[1] Benzamide derivatives - Patent 5120735.[1] Example 13. Retrieved from [Link][1]
Sources
Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of N-(2-aminoethyl)-4-fluorobenzamide
Abstract
This application note presents a comprehensive guide to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of N-(2-aminoethyl)-4-fluorobenzamide. This document provides a detailed protocol, from initial method development considerations to full validation in accordance with the International Council for Harmonisation (ICH) guidelines. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals requiring a robust and reliable analytical technique for this compound.
Introduction
N-(2-aminoethyl)-4-fluorobenzamide is a fluorinated benzamide derivative of interest in pharmaceutical research.[1] Accurate and precise quantification of this compound is crucial for various stages of drug development, including purity assessment, stability studies, and formulation analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for such purposes due to its specificity, sensitivity, and robustness.[2]
This guide provides a systematic approach to developing and validating an HPLC-UV method for N-(2-aminoethyl)-4-fluorobenzamide. We will delve into the rationale behind the selection of chromatographic parameters and provide a step-by-step protocol for method validation.
Physicochemical Properties of N-(2-aminoethyl)-4-fluorobenzamide
Understanding the physicochemical properties of the analyte is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁FN₂O | PubChem[3] |
| Molecular Weight | 182.19 g/mol | PubChem[3] |
| XLogP3-AA | 0.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Topological Polar Surface Area | 69.1 Ų | PubChem[3] |
The presence of an aromatic ring and a fluorine atom suggests strong UV absorbance. The primary amine and amide functionalities indicate that the molecule's ionization state will be pH-dependent, a critical factor in reversed-phase HPLC.[4]
HPLC-UV Method Development
A reversed-phase HPLC method is proposed, as it is well-suited for separating moderately polar aromatic compounds.[5]
Chromatographic System
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.
-
Column: A C18 column is a good starting point due to its versatility and wide use in retaining aromatic compounds.[6] A common dimension is 250 mm x 4.6 mm with 5 µm particle size.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is recommended.
-
Organic Modifier: Acetonitrile is often a good first choice. Methanol can also be explored as it can offer different selectivity for aromatic compounds.[4]
-
Aqueous Phase: A phosphate buffer is recommended to control the pH. Given the presence of a primary amine, maintaining a pH between 2.5 and 4.5 is advisable to ensure consistent protonation and good peak shape.[7]
-
-
Detection Wavelength: Based on the benzamide chromophore, a preliminary UV scan (200-400 nm) of a dilute solution of N-(2-aminoethyl)-4-fluorobenzamide in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be around 220-260 nm.[6][8]
Proposed Initial Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Excellent retention for aromatic compounds.[6] |
| Mobile Phase | A: 20 mM Potassium Phosphate buffer, pH 3.0B: Acetonitrile | Phosphate buffer provides good pH control in the desired range.[7] Acetonitrile is a common organic modifier. |
| Gradient | Isocratic, e.g., 65:35 (A:B) | A starting point for optimization. Gradient elution can be explored if complex mixtures are analyzed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Ensures reproducibility. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection Wavelength | To be determined (est. ~240 nm) | Determined by UV scan for maximum sensitivity.[9] |
Experimental Protocols
Preparation of Solutions
-
Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in the desired ratio (e.g., 650 mL of buffer with 350 mL of acetonitrile for a 65:35 mix). Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-(2-aminoethyl)-4-fluorobenzamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
HPLC System Suitability
Before sample analysis, the HPLC system should meet the following suitability criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections): ≤ 2.0%
Caption: High-level workflow for the HPLC analysis of N-(2-aminoethyl)-4-fluorobenzamide.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[10][11]
Specificity and Stability-Indicating Properties
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[12] The analyte should be exposed to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The method is considered specific if the peak for N-(2-aminoethyl)-4-fluorobenzamide is well-resolved from any degradation products and placebo components.[13][14]
Caption: Workflow for conducting forced degradation studies.
Linearity
Linearity should be assessed over a range of concentrations (e.g., 50% to 150% of the expected working concentration). A minimum of five concentration levels should be used. The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[9][13]
Accuracy
Accuracy should be determined by the recovery of known amounts of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).[10] The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.[10]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Wavelength of detection (± 2 nm)
The system suitability parameters should remain within the acceptable limits for each variation.[2]
Data Presentation
The results of the validation studies should be summarized in clear and concise tables.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% | |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
|---|---|
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 |
| Correlation Coefficient (r²) | ≥ 0.999 | |
Table 3: Accuracy (Recovery) Data
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | |||
| 100% | |||
| 120% |
| Mean Recovery | 98.0% - 102.0% | | |
Conclusion
This application note provides a comprehensive framework for the development and validation of a stability-indicating HPLC-UV method for the quantification of N-(2-aminoethyl)-4-fluorobenzamide. The proposed method, based on established principles of reversed-phase chromatography, offers a robust starting point for researchers. Adherence to the detailed validation protocol will ensure the generation of accurate, reliable, and reproducible data, which is essential for regulatory submissions and quality control in the pharmaceutical industry.
References
-
ResearchGate. VALIDATED STABILITY-INDICATING HPLC-UV METHOD FOR THE SIMULTANEOUS DETERMINATION OF FLURBIPROFEN AND TRICLOSAN IN DENTAL NANOGEL FORMULATION. [Link]
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National Institutes of Health. A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. [Link]
-
LCGC North America. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. [Link]
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PubMed. Spectrofluorimetric and derivative absorption spectrophotometric techniques for the determination of loperamide hydrochloride in pharmaceutical formulations. [Link]
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ResearchGate. A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
-
Royal Society of Chemistry. A RP-HPLC-UV method for the dual detection of fluconazole and clobetasol propionate and application to a model dual drug delivery hydrogel. [Link]
-
MDPI. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. [Link]
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Longdom Publishing. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]
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Phenomenex. Reversed Phase HPLC Method Development. [Link]
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ResearchGate. A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. [Link]
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ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
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MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
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SciSpace. A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i. [Link]
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ResearchGate. (PDF) Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals. [Link]
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European Medicines Agency. Validation of analytical procedures Q2(R2). [Link]
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Ejournal. Stability Indicating Derivative Spectrophotometric Methods for Determination of Valbenazine Tosylate in Bulk and in Formulation. [Link]
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PubChem. 4-(2-Aminoethyl)-3-fluorobenzamide. [Link]
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Iraqi Journal of Agricultural Sciences. ulatraviolet absorbance sepectra for antibiotic derivatives (amino glycosides) used in medical. [Link]
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Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]
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PubChem. 4-Fluorobenzamide. [Link]
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Application Notes & Protocols: Characterizing N-(2-aminoethyl)-4-fluorobenzamide Derivatives in Cell-Based Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(2-aminoethyl)-4-fluorobenzamide derivatives in a suite of cell-based assays. The core structure of these derivatives, particularly the 2-aminobenzamide moiety, strongly suggests a mechanism of action centered on the inhibition of Class I histone deacetylases (HDACs).[1][2][3] HDACs are critical epigenetic regulators, and their inhibition can induce profound cellular effects, including cell cycle arrest, apoptosis, and changes in gene expression.[3] This guide is structured to provide a logical, multi-faceted approach to characterizing these compounds, moving from direct target engagement and biomarker modulation to broader phenotypic consequences. We present detailed, field-proven protocols that are designed to be self-validating, explaining the causality behind key experimental choices to ensure robust and reproducible results.
Scientific Background: The Rationale for HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. Class I HDACs (HDAC1, 2, and 3) are of particular interest in oncology as they are often overexpressed in cancer cells.[2][3]
N-(2-aminoethyl)-4-fluorobenzamide and its derivatives belong to the 2-aminobenzamide class of compounds. The 2-aminobenzamide group acts as a zinc-binding group (ZBG), which chelates the zinc ion in the active site of Class I HDACs, thereby inhibiting their enzymatic activity.[1] This inhibition leads to an accumulation of acetylated proteins, most notably histones, which "opens up" the chromatin and allows for the transcription of tumor suppressor genes, ultimately leading to anti-proliferative effects.
Compound Handling and Stock Preparation
Scientific integrity begins with proper sample handling. The physicochemical properties of your test compound are paramount for generating reliable data.
-
Solubility Testing: Before preparing a high-concentration stock, test the solubility of the derivative in common laboratory solvents like DMSO, ethanol, and sterile water. For most benzamide derivatives, DMSO is the solvent of choice.
-
Stock Solution Preparation:
-
Accurately weigh out 5-10 mg of the compound.
-
Calculate the volume of DMSO required to achieve a high-concentration stock (e.g., 10 mM or 50 mM).
-
Add the DMSO and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light. When preparing working solutions, the final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Primary Assay: Cellular HDAC Activity
The first step in characterizing a putative HDAC inhibitor is to confirm its activity against its intended target within the complex cellular environment. A cell-based HDAC activity assay provides a direct measure of target engagement.
Principle: These assays utilize a cell-permeable acetylated substrate that can be deacetylated by cellular HDACs. The deacetylated product is then acted upon by a developer reagent to generate a quantifiable signal (fluorometric or luminometric).[4] The signal intensity is inversely proportional to the HDAC inhibitory activity of the test compound.
Protocol: Fluorometric Cell-Based HDAC Activity Assay
This protocol is adapted from commercially available kits (e.g., Cayman Chemical, Promega) and should be optimized for your specific cell line.[4][5]
Materials:
-
White, clear-bottom 96-well plates suitable for fluorescence.
-
Cell line of interest (e.g., HeLa, HCT116).
-
Complete cell culture medium.
-
N-(2-aminoethyl)-4-fluorobenzamide derivative stock solution.
-
Positive Control Inhibitor (e.g., Trichostatin A).
-
Cell-Based HDAC Assay Kit (containing substrate, developer, lysis buffer).
Procedure:
-
Cell Seeding: Seed cells into the 96-well plate at a pre-determined optimal density (e.g., 10,000-20,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Rationale: A confluent monolayer is not desired; cells should be in a logarithmic growth phase to ensure active metabolism and enzyme expression.
-
-
Compound Treatment: Prepare serial dilutions of the N-(2-aminoethyl)-4-fluorobenzamide derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (DMSO only) and "positive control" (Trichostatin A).
-
Incubation: Incubate the plate for a predetermined time (e.g., 1-4 hours).[6]
-
Rationale: This incubation period allows the compound to enter the cells and inhibit HDAC enzymes. The optimal time may vary between cell lines and compounds.
-
-
Assay Reaction: Add 10 µL of the cell-permeable fluorogenic HDAC substrate to each well. Incubate for 30-60 minutes at 37°C.
-
Signal Development: Add 50 µL of Lysis Buffer containing the Developer Reagent to each well. Shake the plate gently for 10 minutes at room temperature to ensure complete cell lysis and substrate conversion.
-
Measurement: Read the fluorescence using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex: 350-360 nm, Em: 450-460 nm).[4]
-
Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the data to the vehicle control (defined as 100% HDAC activity). Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
| Parameter | Example Value | Description |
| Cell Line | HCT116 | Human colon carcinoma cell line |
| Seeding Density | 15,000 cells/well | Optimized for 24h growth |
| Compound Incubation | 4 hours | Time for compound to exert effect |
| Positive Control | Trichostatin A (1 µM) | A potent pan-HDAC inhibitor |
| Calculated IC50 | 1.5 µM | Concentration for 50% inhibition |
Secondary Assay: Western Blot for Protein Acetylation
To visually confirm the mechanism of action, it is essential to measure the downstream consequences of HDAC inhibition—namely, the hyperacetylation of histone and non-histone proteins. Western blotting is the gold-standard technique for this purpose.[7]
Principle: Cells are treated with the compound, and total protein is extracted. The proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated proteins (e.g., an anti-acetyl-lysine antibody or an antibody against a specific acetylated histone like Acetyl-Histone H3).
Protocol: Detection of Acetyl-Lysine by Western Blot
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the N-(2-aminoethyl)-4-fluorobenzamide derivative (e.g., 0.5x, 1x, 2x, 5x the IC50 from the activity assay) for 6-24 hours.
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease inhibitors and, critically, an HDAC inhibitor (like Trichostatin A or Sodium Butyrate) to each well.
-
Rationale: Including an HDAC inhibitor in the lysis buffer is a self-validating step that prevents post-lysis deacetylation, preserving the in-cell acetylation state.[7]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for all samples (e.g., load 20-30 µg of protein per lane).
-
Separate proteins on a 4-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against pan-acetyl-lysine or Acetyl-Histone H3 (e.g., at a 1:1000 dilution).
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein like GAPDH or β-actin.
Phenotypic Assays: Cellular Consequences
Once target engagement is confirmed, the next logical step is to assess the compound's effect on cell fate. The most common outcomes of HDAC inhibition in cancer cells are reduced viability, induction of apoptosis, and cell cycle arrest.[8][9]
Cell Viability and Cytotoxicity
Principle: Resazurin-based assays (e.g., PrestoBlue, AlamarBlue) measure the metabolic activity of living cells. The blue resazurin compound is reduced by mitochondrial enzymes in viable cells to the pink, highly fluorescent resorufin.[10] The amount of fluorescence is directly proportional to the number of viable cells.
Protocol: PrestoBlue® Cell Viability Assay
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will not exceed 90% confluency by the end of the experiment.
-
Compound Treatment: Treat cells with a range of concentrations of the N-(2-aminoethyl)-4-fluorobenzamide derivative for 24, 48, or 72 hours.
-
Rationale: A time-course experiment is crucial to understand if the compound's effect is rapid or requires longer-term exposure.
-
-
Assay: Add PrestoBlue® reagent directly to each well (typically 10 µL for every 100 µL of medium).[11]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measurement: Read fluorescence (Ex: ~560 nm, Em: ~590 nm) or absorbance (~570 nm) on a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 for cytotoxicity.
| Parameter | 24h Treatment | 48h Treatment | 72h Treatment |
| IC50 (µM) | 10.2 | 4.5 | 2.1 |
| Max Inhibition (%) | 85% | 92% | 95% |
Apoptosis Induction
Principle: The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for quantifying apoptosis by flow cytometry. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells.[13] PI is a fluorescent DNA intercalator that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Protocol: Annexin V/PI Staining for Apoptosis
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at 1x and 2x the cytotoxic IC50 for 24-48 hours.
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin, as harsh trypsinization can damage the cell membrane and lead to false positives.
-
Staining:
-
Flow Cytometry: Analyze the stained cells on a flow cytometer immediately.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Arrest
Principle: HDAC inhibitors frequently cause cells to arrest at specific phases of the cell cycle, often at the G2/M transition.[2][9] This can be quantified by measuring the DNA content of a cell population using a fluorescent DNA-binding dye like Propidium Iodide (PI) in permeabilized cells. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound for a relevant time period (e.g., 24 hours).
-
Harvesting: Harvest the cells as described for the apoptosis assay.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension.[15]
-
Rationale: Cold ethanol fixation permeabilizes the cells and fixes the DNA, preventing degradation while allowing the dye to enter.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Rationale: RNase A is essential to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the PI signal. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
| Cell Cycle Phase | Vehicle Control (%) | Compound-Treated (%) |
| G0/G1 | 55 | 20 |
| S | 30 | 15 |
| G2/M | 15 | 65 |
References
-
Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. PubMed Central. Available at: [Link]
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]
-
New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. PubMed. Available at: [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]
-
N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. PubMed. Available at: [Link]
-
Abstract 4784: Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. American Association for Cancer Research. Available at: [Link]
-
Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. Available at: [Link]
-
4-Fluorobenzamide | C7H6FNO. PubChem. Available at: [Link]
-
Method for detecting acetylated PD-L1 in cell lysates. Protocols.io. Available at: [Link]
-
Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PubMed Central. Available at: [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
-
Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells. Bio-protocol. Available at: [Link]
-
Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed Central. Available at: [Link]
-
Cell Viability and Proliferation Assay with PrestoBlue. YouTube. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]
-
HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. PubMed Central. Available at: [Link]
-
Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. Available at: [Link]
-
4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. PubMed. Available at: [Link]
-
How do you make acetylation detection easier with Western?. ResearchGate. Available at: [Link]
-
A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Publications. Available at: [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia. Available at: [Link]
-
Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan | Request PDF. ResearchGate. Available at: [Link]
-
An Introduction to Immunoprecipitation of Acetylated Proteins. ImmuneChem. Available at: [Link]
Sources
- 1. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 3. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for detecting acetylated PD-L1 in cell lysates [protocols.io]
- 8. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 用于微孔板的PrestoBlue细胞活力检测方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. youtube.com [youtube.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
Troubleshooting & Optimization
Technical Support Center: N-(2-aminoethyl)-4-fluorobenzamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-(2-aminoethyl)-4-fluorobenzamide. This guide is designed to provide in-depth troubleshooting advice, field-proven insights, and detailed protocols to help you overcome common challenges and significantly improve the yield and purity of your target compound. As Senior Application Scientists, we understand that success in synthesis lies not just in following steps, but in understanding the causality behind them. This document is structured to empower you with that understanding.
Core Synthesis Overview
The primary route to N-(2-aminoethyl)-4-fluorobenzamide involves the formation of an amide bond between 4-fluorobenzoic acid and ethylenediamine. While seemingly straightforward, this reaction presents a key challenge: the presence of two nucleophilic amine groups on ethylenediamine, which can lead to undesired side reactions and impact the overall yield.
Caption: General reaction scheme for the synthesis of N-(2-aminoethyl)-4-fluorobenzamide.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.
Issue 1: Low Overall Yield & Purity
Question: My final yield of N-(2-aminoethyl)-4-fluorobenzamide is consistently low, and TLC analysis shows multiple spots. What are the primary causes and how can I fix this?
Answer: Low yield and purity are typically symptoms of two core issues: inefficient amide coupling and competing side reactions . The most significant side reaction is the formation of the di-acylated byproduct, N,N'-bis(4-fluorobenzoyl)ethylenediamine.
The strategy for yield improvement must address both of these factors simultaneously.
Caption: Troubleshooting logic for low yield and purity issues in the synthesis.
Issue 2: Formation of Di-substituted Byproduct
Question: My crude product is heavily contaminated with N,N'-bis(4-fluorobenzoyl)ethylenediamine. How can I prevent its formation?
Answer: This is the most common yield-reducing side reaction. Since both primary amine groups on ethylenediamine are reactive, the reaction can proceed to attach a second molecule of 4-fluorobenzoic acid. The key to preventing this is based on statistical probability and reaction kinetics.
Causality: When the molar ratio of ethylenediamine to the activated 4-fluorobenzoic acid is low, an already mono-acylated molecule has a significant chance of encountering and reacting with another activated acid molecule before all the initial ethylenediamine has reacted once.
Solutions:
-
Stoichiometry is Critical: The most effective strategy is to use a large molar excess of ethylenediamine relative to the 4-fluorobenzoic acid. A ratio of 10 to 20 equivalents of ethylenediamine is recommended.[1] This ensures that an activated acid molecule is statistically far more likely to react with an un-substituted ethylenediamine molecule than with a mono-substituted one.
-
Controlled Addition: The activated 4-fluorobenzoic acid (or its acyl chloride derivative) should be added slowly and controllably to the solution of excess ethylenediamine, preferably at a reduced temperature (e.g., 0 °C). This maintains a low concentration of the acylating agent, further favoring the initial mono-acylation reaction.
Caption: Reaction pathways for desired mono-acylation vs. undesired di-acylation.
Issue 3: Inefficient Amide Coupling
Question: The reaction seems sluggish, and a significant amount of 4-fluorobenzoic acid remains unreacted even after extended reaction times. How can I drive the amide bond formation to completion?
Answer: This points to incomplete activation of the carboxylic acid. The carboxyl group of 4-fluorobenzoic acid is not reactive enough to form an amide bond directly with ethylenediamine under standard conditions. It must first be converted into a more reactive intermediate.[2] The electron-withdrawing nature of the fluorine atom can also influence the reactivity.[3]
Solutions & Optimization:
-
Choice of Coupling Reagents: Standard carbodiimides like EDC (or DCC) are often used, but their efficiency is dramatically improved with additives.[4]
-
HOBt (1-Hydroxybenzotriazole): HOBt reacts with the initial O-acylisourea intermediate formed by the carbodiimide to generate a more reactive HOBt-ester. This active ester is less prone to side reactions and reacts more efficiently with the amine.
-
HATU or HCTU: These are modern, highly efficient uronium-based coupling reagents that often provide faster reaction times and higher yields, especially for challenging couplings. They are generally more expensive but can be invaluable for optimizing yield.
-
-
Acyl Chloride Method: A robust alternative is to first convert the 4-fluorobenzoic acid to 4-fluorobenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily form the amide with ethylenediamine. This method avoids the need for coupling reagents but requires careful handling of the acyl chloride and management of the HCl byproduct, typically by including a non-nucleophilic base like triethylamine or pyridine in the reaction with the amine.
Table 1: Comparison of Common Amide Coupling Systems
| Coupling System | Reagents | Advantages | Disadvantages |
| Carbodiimide | EDC or DCC | Cost-effective, common. | Can be slow, risk of side reactions, byproduct removal (DCU). |
| Carbodiimide + Additive | EDC/HOBt | Improved efficiency, reduced side reactions, higher yields.[4][5] | Requires additional reagent. |
| Uronium-Based | HATU or HCTU | Very fast, high yields, reliable for difficult couplings. | Higher cost, byproducts must be removed. |
| Acyl Chloride | SOCl₂ or (COCl)₂ | Highly reactive intermediate, drives reaction to completion. | Requires an extra synthetic step, harsh reagents, HCl byproduct. |
Issue 4: Purification Difficulties
Question: I am struggling to separate my product from the di-acylated byproduct and excess ethylenediamine. What is an effective purification strategy?
Answer: The key to purification is exploiting the differences in the chemical properties (specifically, the basicity) of the components in your crude mixture.
-
Desired Product: Contains a free primary amine (basic).
-
Di-acylated Byproduct: Contains only amide nitrogens (neutral).
-
Excess Ethylenediamine: Contains two free primary amines (highly basic and water-soluble).
-
Unreacted 4-Fluorobenzoic Acid: Contains a carboxylic acid group (acidic).
Recommended Purification Protocol: Acid-Base Extraction
-
Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).
-
What happens: Your desired product and the excess ethylenediamine will be protonated, forming water-soluble ammonium salts that move into the aqueous layer .
-
What remains: The neutral di-acylated byproduct and other non-basic impurities will stay in the organic layer .
-
-
Separate Layers: Separate the aqueous layer (which contains your product) and discard the organic layer.
-
Basify: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) until the solution is strongly basic (pH > 12). This will deprotonate your product's ammonium salt, causing it to precipitate out of the solution or become extractable.
-
Isolate Product:
-
If a solid precipitates: Filter the solid, wash with cold water, and dry under vacuum.
-
If no solid forms: Extract the aqueous layer multiple times with an organic solvent (e.g., Dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.
-
-
Recrystallization (Optional): For the highest purity, the isolated solid can be recrystallized from a suitable solvent system, such as isopropanol/water or ethanol.[6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reaction? A1: Aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used. DCM is often preferred for easier workup. Ensure the solvent is anhydrous, as water can hydrolyze activated intermediates and reduce yield.
Q2: What is the ideal reaction temperature? A2: The activation step is often performed at 0 °C. The subsequent addition of the amine and the reaction itself can typically be run at 0 °C and then allowed to warm to room temperature. Maintaining a lower temperature during the addition of the activated acid to the ethylenediamine solution can help control the reaction rate and improve selectivity for the mono-acylated product.
Q3: How can I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture against standards of your starting materials (4-fluorobenzoic acid and a derivatized version of ethylenediamine, if needed). The disappearance of the limiting reagent (4-fluorobenzoic acid) and the appearance of a new spot corresponding to the product indicates the reaction is proceeding. A typical mobile phase would be a mixture of a polar and non-polar solvent, such as Ethyl Acetate/Hexane or DCM/Methanol.
Q4: My 4-fluorobenzoic acid is poorly soluble. What should I do? A4: 4-fluorobenzoic acid has limited solubility in some non-polar organic solvents. Using a more polar aprotic solvent like DMF can help. Alternatively, when using coupling reagents like EDC in DCM, the addition of a base (like DIPEA) to form the carboxylate salt in situ can improve solubility before the coupling agent is added.
Detailed Experimental Protocol (EDC/HOBt Method)
This protocol is a robust starting point for achieving a high yield of N-(2-aminoethyl)-4-fluorobenzamide.
Materials:
-
4-Fluorobenzoic Acid (1.0 eq)
-
Ethylenediamine (15.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq)
-
10% NaOH (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve 4-fluorobenzoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Activation: Cool the flask to 0 °C in an ice bath and stir the mixture for 30 minutes to allow for the formation of the HOBt active ester.
-
Amine Solution: In a separate, larger flask, dissolve ethylenediamine (15.0 eq) in anhydrous DCM and cool to 0 °C.
-
Controlled Addition: Using a dropping funnel, add the activated acid solution from step 2 to the vigorously stirring ethylenediamine solution in step 3 over a period of 30-45 minutes. Ensure the temperature remains below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (or until TLC indicates completion).
-
Workup - Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction:
-
Wash the organic layer sequentially with water and brine.
-
Perform the acid-base extraction as described in Issue 4 above: extract the organic layer with 1M HCl (x3).
-
Combine the acidic aqueous layers. Discard the organic layer.
-
Cool the aqueous layer to 0 °C and basify with 10% NaOH until pH > 12.
-
Extract the basic aqueous layer with DCM (x4).
-
-
Isolation: Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the resulting solid/oil further by recrystallization or column chromatography to obtain pure N-(2-aminoethyl)-4-fluorobenzamide.
References
-
Singh, S. K., et al. (2009). Design, synthesis, and preliminary in vitro and in vivo evaluation of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA): a novel potential PET probe to image melanoma tumors. PubMed. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]
- Google Patents. (1998). EP0861827A2 - N-acyl-n,n'n'-ethylenediaminetriacetic acid derivatives and process for preparing the same.
-
El-Sayed, I., & El-Sukkary, M. (2016). Synthesis and Properties of some N-acyl ethylenediamine triacetic acid Chelating Surfactants. Sciforum. Available at: [Link]
- Google Patents. (1974). HU182922B - Process for preparing n-ethyl-ethylene-diamine.
-
Valeur, E., & Bradley, M. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Han, F., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of Applicable Chemistry. Available at: [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
Chen, H., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology. Available at: [Link]
-
Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
Naz, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
-
Patsnap. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Available at: [Link]
-
Zaib, S., et al. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. Available at: [Link]
-
El-Sayed, N. F., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. Available at: [Link]
-
Organic Syntheses Procedure. p-FLUOROBENZOIC ACID. Available at: [Link]
-
ResearchGate. (2023). N-Fluorobenzamide-Directed Formal [4+2] Cycloaddition Reaction with Maleic Anhydride: Access to Fluorescent Aminonaphthalic Anhydrides. Available at: [Link]
-
Reddit. (2020). I am reading the top reaction is “mediated by ethylene diamine.” What does this mean? It is a nucleophilic acyl substitution rxn btw. Available at: [Link]
-
Wang, E., et al. (2023). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. PMC. Available at: [Link]
-
ResearchGate. (2021). Solvent Impact on the Reaction for Synthesis of 2. Available at: [Link]
-
Chen, H., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. PubMed. Available at: [Link]
- Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.
-
El-Sayed, N. F., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]
-
ResearchGate. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]
-
ResearchGate. (2021). Optimization of reaction conditions of 2-aminobenzamide and 4-chlorobenzaldehyde a. Available at: [Link]
-
ResearchGate. (2020). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application. Available at: [Link]
-
ChemRxiv. (2024). Bayesian Optimized Electrosynthesis of Azobenzenes in a Self-Optimizing Flow Set-up: from DoE-guidance to Gram-Scale Preparation. Available at: [Link]
-
MDPI. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Available at: [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-(2-aminoethyl)-4-fluorobenzamide
Executive Summary & Compound Profile
N-(2-aminoethyl)-4-fluorobenzamide is a critical bifunctional building block often used in the synthesis of HDAC inhibitors (e.g., Entinostat analogs) and MAO-B inactivators [1, 2].
The primary purification challenges stem from its amphiphilic nature (LogP ~0.2) and the propensity for bis-acylation (formation of the symmetric diamide). Successful isolation requires a strict control of stoichiometry during synthesis and a purification strategy that accounts for the high water solubility of the free base.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value | Implication for Purification |
| Molecular Weight | 182.19 g/mol | Low MW facilitates removal by vacuum if not careful (sublimation risk is low but possible). |
| LogP (Predicted) | ~0.2 [3] | High water solubility. Standard aqueous workups often lead to massive yield loss. |
| pKa (Amine) | ~9.0 - 9.5 (Est.) | Basic. Will be protonated at pH < 7, retaining it in the aqueous phase. |
| pKa (Amide) | > 15 | Non-basic. Stable to basic hydrolysis under mild conditions. |
| Solubility | High: MeOH, Water, DMSOModerate: DCM, EtOAcLow: Hexanes, Et2O | Recrystallization from non-polar solvents is difficult; "salting out" is required for extraction. |
Troubleshooting Guide (Q&A)
Issue 1: "I have a large amount of insoluble white solid in my reaction mixture."
Diagnosis: This is likely the Bis-amide impurity (N,N'-bis(4-fluorobenzoyl)ethylenediamine). Cause: If the concentration of the activated 4-fluorobenzoic acid derivative (acid chloride or ester) is too high relative to ethylenediamine (EDA), or if the addition rate is too fast, the mono-amide product competes for the acylating agent, leading to double acylation.
Solution:
-
Filtration: The bis-amide is typically highly insoluble in water and common organic solvents (DCM, EtOAc). Filter the reaction mixture; the solid precipitate is likely the impurity.
-
Prevention: Use a large excess of ethylenediamine (5–10 equivalents) . Add the 4-fluorobenzoyl chloride dropwise to the EDA solution (inverse addition) to ensure the amine is always in excess.
Issue 2: "My product yield is extremely low after aqueous washing."
Diagnosis: Loss of product to the aqueous phase. Cause: With a LogP of ~0.2, the free amine is quite polar. If you wash the organic layer with water to remove excess EDA, the product partitions into the water.
Solution:
-
Salting Out: Saturate the aqueous phase with NaCl during extraction. This increases the ionic strength, forcing the organic product into the organic layer (DCM or CHCl3/Isopropanol 3:1).
-
Selectivity Trick: Instead of water, use a saturated brine wash adjusted to pH 11-12 . The high pH keeps the amine neutral (organic soluble), while the brine reduces its water solubility.
Issue 3: "How do I remove the excess Ethylenediamine (EDA) without column chromatography?"
Diagnosis: EDA is difficult to remove due to its basicity and polarity, similar to the product. Cause: Co-elution on silica and difficult separation by simple distillation.
Solution:
-
Azeotropic Removal: EDA forms an azeotrope with water/toluene. Rotary evaporation with toluene can help co-distill the EDA.
-
The Copper(II) Chelation Method: Wash the organic extract with a 10% aqueous Copper(II) Sulfate (CuSO4) solution. EDA forms a water-soluble, deep blue chelate complex
which stays in the aqueous layer, while the mono-amide product (which is a poorer ligand due to the electron-withdrawing amide) remains in the organic layer [4].-
Warning: Test on a small scale first to ensure your product does not precipitate as a copper complex.
-
Issue 4: "The product tails significantly on TLC and HPLC."
Diagnosis: Silanol interaction. Cause: The primary amine interacts strongly with acidic silanol groups on the stationary phase.
Solution:
-
TLC: Add 1% Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) to your eluent (e.g., DCM:MeOH:NH4OH 90:10:1).
-
HPLC: Use a high pH buffer (Ammonium Bicarbonate, pH 10) if your column allows, or add 0.1% TFA to protonate the amine and run it as a salt.
Detailed Purification Protocols
Protocol A: Selective Synthesis & Workup (Minimizing Bis-Amide)
Objective: To synthesize the mono-amide while suppressing the bis-amide and removing excess EDA.
Reagents:
-
Ethylenediamine (10.0 equiv)
-
4-Fluorobenzoyl chloride (1.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Charge: Place Ethylenediamine (10 equiv) and DCM in a round-bottom flask. Cool to 0°C.
-
Addition: Dissolve 4-Fluorobenzoyl chloride (1 equiv) in DCM. Add this solution dropwise to the EDA solution over 1 hour. Crucial: High dilution favors mono-substitution.
-
Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (DCM/MeOH 9:1).
-
Quench: Concentrate the reaction mixture on a rotary evaporator to remove most DCM and the bulk of the excess EDA (EDA bp: 116°C; use a good vacuum).
-
Workup (The "Salting Out" Method):
-
Resuspend the residue in DCM.
-
Wash with Saturated NaHCO3 (removes HCl salts).
-
Wash with Brine (Saturated NaCl) . Do not use pure water.
-
Dry organic layer over Na2SO4 and concentrate.
-
-
Polishing: If EDA persists, dissolve residue in minimal hot Toluene and cool. The product may crystallize, or the EDA will remain in the mother liquor.
Protocol B: Purification via Copper Chelation (The "Blue Wash")
Use this if simple aqueous washes fail to remove EDA.
-
Dissolve the crude reaction mixture in DCM (avoid Ethyl Acetate if possible, as it can hydrolyze or coordinate Cu).
-
Prepare a 5-10% w/v CuSO4 solution in water.
-
Wash the organic layer with the CuSO4 solution.[1]
-
Observation: The aqueous layer should turn Deep Blue/Purple (indicating EDA capture).
-
-
Repeat until the aqueous layer is light blue or colorless.
-
Perform a final wash with Brine (to remove residual Copper).
-
Dry (Na2SO4) and concentrate.
Visualizations
Figure 1: Purification Decision Tree
Caption: Decision tree for isolating the mono-amide product from common impurities.
Figure 2: Reaction Competition Mechanism
Caption: Kinetic competition between mono- and bis-acylation. High EDA concentration is critical.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 118559532, 4-(2-Aminoethyl)-3-fluorobenzamide. Retrieved from [Link]. (Note: Structure verified via substructure search for 4-fluoro isomer).
-
Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491).[2] Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 36(24), 3968–3970.[2] [Link]
-
PubChem (2023). Computed Properties for N-(2-aminoethyl)-4-fluorobenzamide (XLogP3). Retrieved from [Link].
-
Harris, E. B. J. (2014). How can I make a mono adduct of amide from the reaction between lactone and ethylenediamine? (Discussion on CuSO4 purification method). ResearchGate. Retrieved from [Link].
Sources
N-(2-aminoethyl)-4-fluorobenzamide solubility problems in assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-(2-aminoethyl)-4-fluorobenzamide (CAS No. 94320-00-0). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during in vitro and in vivo assays. Our goal is to provide not just solutions, but a foundational understanding of the compound's behavior to empower you to optimize your experimental success.
Section 1: Understanding the Molecule: Physicochemical Profile
N-(2-aminoethyl)-4-fluorobenzamide is a member of the fluorinated benzamide class of compounds, which are of significant interest in medicinal chemistry.[1][2] Its structure, containing a flexible aminoethyl chain and an aromatic ring, presents a unique set of solubility characteristics. Understanding these properties is the first step in troubleshooting.
| Property | Value | Source & Significance |
| CAS Number | 94320-00-0 | [3] Unique identifier for this specific chemical substance. |
| Molecular Formula | C₉H₁₁FN₂O | [3] Indicates the elemental composition. |
| Molecular Weight | 182.20 g/mol | [3][4] Essential for calculating molar concentrations. |
| Predicted pKa | 14.24 ± 0.46 | [4] Refers to the acidity of the amide N-H proton. The basicity is governed by the primary amine on the ethyl chain. |
| Hydrogen Bond Donors | 2 | [5] The -NH₂ and amide -NH groups can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 | [5] The carbonyl oxygen, fluorine, and nitrogen atoms can accept hydrogen bonds. |
| Structure | O=C(NCCN)C1=CC=C(F)C=C1 | [3] SMILES code representing the molecular structure. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of N-(2-aminoethyl)-4-fluorobenzamide.
Q1: Why is my N-(2-aminoethyl)-4-fluorobenzamide not dissolving in my aqueous assay buffer?
A: This is the most common issue and stems from the molecule's dual nature. While the aminoethyl group is polar and capable of hydrogen bonding, the fluorobenzamide portion is significantly more hydrophobic (lipophilic).[6] In neutral or alkaline aqueous solutions, the primary amine (-NH₂) is uncharged, reducing the molecule's overall polarity and leading to poor water solubility. This often results in the compound precipitating out of solution, which may not always be visible to the naked eye.[7]
Q2: What is the best solvent to use for creating a stock solution?
A: For initial stock solutions, a high-purity, anhydrous polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry standard and an excellent first choice.[8][9] It is miscible with a wide range of organic solvents and water, making subsequent dilutions into aqueous media more manageable.[9] Other organic solvents like methanol or ethanol can also be effective, as benzamide derivatives often show good solubility in these alcohols.[10]
Q3: My compound dissolves in DMSO, but crashes out when I dilute it into my aqueous buffer. What should I do?
A: This is a classic solubility problem when transitioning from a 100% organic solvent to a predominantly aqueous environment. The key is to minimize the final concentration of the organic solvent in your assay while keeping the compound in solution.
-
Causality: When the DMSO stock is added to the buffer, the local concentration of your compound momentarily exceeds its aqueous solubility limit before it can disperse, causing precipitation. The final DMSO concentration may also be too low to act as an effective co-solvent.
-
Quick Tip: Try a serial dilution method. Instead of a single large dilution, perform intermediate dilutions in a mixture of your buffer and an appropriate amount of DMSO. Also, ensure rapid and thorough mixing upon addition to the final assay volume.
Q4: How does pH affect the solubility of N-(2-aminoethyl)-4-fluorobenzamide?
A: The pH of the aqueous medium is a critical factor. The terminal primary amine on the ethyl group is basic.
-
In Acidic to Neutral pH (e.g., pH < 8.0): The amine group (-NH₂) will become protonated (-NH₃⁺). This positive charge significantly increases the molecule's polarity and, consequently, its solubility in water.[11][12]
-
In Alkaline pH (e.g., pH > 9.0): The amine group will be predominantly in its neutral, deprotonated state (-NH₂), making the molecule less polar and less soluble in water.[12]
Therefore, acidifying your buffer slightly (if your assay permits) can be a powerful strategy to improve solubility.
Section 3: In-Depth Troubleshooting Guide
This guide provides structured approaches to solve persistent solubility issues.
Problem: My compound precipitates immediately upon addition to the aqueous assay buffer.
This indicates that the compound's intrinsic aqueous solubility is very low at the tested concentration and pH.
Caption: A decision-making workflow for troubleshooting compound precipitation.
Explanation of Steps:
-
Assess Co-Solvent Concentration: Many assays are sensitive to organic solvents. However, a final concentration of up to 1% DMSO is often well-tolerated and can be sufficient to maintain solubility.[8] Verify the tolerance of your specific assay.
-
Modify pH (The Most Effective Tool): As explained in the FAQ, leveraging the basic amine group is key. Lowering the pH will protonate the amine, creating a more soluble salt form.[11][12] Always run a vehicle control with the pH-adjusted buffer to ensure the change doesn't affect your assay's biology.
-
Incorporate Additional Solubilizing Agents: If pH modification is not possible, other excipients can be used.[13]
-
Apply Physical Methods: Sonication can provide the energy needed to break up microscopic precipitates and force the compound into solution, especially when it's close to its solubility limit.[7]
Problem: I'm observing inconsistent results or lower-than-expected activity in my assay.
This can be a hidden consequence of poor solubility, where the compound is precipitating at a microscopic level or forming aggregates.
Sources
- 1. N-(2,4-Difluorophenyl)-2-fluorobenzamide [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 94320-00-0|N-(2-Aminoethyl)-4-fluorobenzamide|BLD Pharm [bldpharm.com]
- 4. N-(2-aminoethyl)-4-fluorobenzamide CAS#: 94320-00-0 [m.chemicalbook.com]
- 5. 4-(2-Aminoethyl)-3-fluorobenzamide | C9H11FN2O | CID 118559532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. issr.edu.kh [issr.edu.kh]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: N-(2-aminoethyl)-4-fluorobenzamide Stability & Storage
Executive Summary: The Stability Paradox
Compound: N-(2-aminoethyl)-4-fluorobenzamide CAS: 94320-00-0 Molecular Formula: C₉H₁₁FN₂O[1]
While the 4-fluorobenzamide core of this molecule is robust, the 2-aminoethyl side chain introduces a critical vulnerability. The primary amine (-NH₂) is a "chemical sponge" for atmospheric carbon dioxide and moisture.
The Silent Killer: Users often mistake the formation of carbamate salts (reaction with CO₂) for simple moisture absorption. This leads to erratic solubility profiles and failed coupling reactions, even if the molecule appears chemically intact by standard low-resolution LC-MS.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: The "Yellowing" Phenomenon
Symptom: The white crystalline powder turns off-white or pale yellow after 3-6 months of storage. Root Cause: Oxidative Deamination / N-Oxide Formation. The primary amine is susceptible to radical-initiated oxidation, particularly if exposed to light and ambient air. Impact: Lowers effective concentration; oxidation byproducts can act as chain-terminators in subsequent peptide coupling or nucleophilic substitutions.
| Diagnostic Step | Observation | Action Required |
| Visual Inspection | Pale Yellow Crust | Recrystallize. (See Protocol A). Surface oxidation is often removable. |
| Solubility Test | Insoluble particles in MeOH | Filter. Oxidation products often have different solubility profiles. |
| LC-MS Check | Mass +16 (N-Oxide) | Discard if >5%. Purification is often more costly than replacement. |
Issue 2: The "Hard Shell" (Crusting)
Symptom: The powder has formed a hard cake or crust on the surface; mass has increased slightly.
Root Cause: Carbamylation. The primary amine reacts with atmospheric CO₂ to form a carbamic acid zwitterion or carbamate salt. This is reversible but interferes with stoichiometry.
Mechanism:
Corrective Action:
-
Degas: Dissolve the solid in the reaction solvent and sparge with Argon for 15 minutes. The equilibrium often shifts back to the free amine in solution under heat/vacuum.
-
Acid Wash: If used in a reaction requiring a base, the carbamate usually breaks down, but stoichiometry calculations must be adjusted for the "dead weight" of the absorbed CO₂.
Issue 3: Unexpected Cyclization (Imidazoline Formation)
Symptom: Appearance of a new peak with
Visualizing Decomposition Pathways
The following diagram illustrates the three primary degradation risks: Carbamylation (Storage), Oxidation (Air/Light), and Cyclization (Heat).
Caption: Figure 1. Degradation pathways. Note that Carbamylation is often reversible, whereas Oxidation and Cyclization are destructive.
Experimental Protocols
Protocol A: Acid-Base "Rescue" Purification
Use this when the compound has yellowed or absorbed significant CO₂.
Principle: The molecule is basic (amine).[2] Impurities are often neutral (amides/oxides) or acidic. We use this solubility switch to isolate the pure amine.
-
Dissolution: Dissolve 1.0 g of crude material in 20 mL 1M HCl . The product will protonate and dissolve; neutral impurities may remain suspended.
-
Wash: Extract the aqueous acidic layer with Ethyl Acetate (2 x 10 mL) .
-
Discard the organic (EtOAc) layer. (Removes non-basic impurities).
-
-
Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12. The product will precipitate or oil out as the free base.
-
Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 15 mL) .
-
Drying: Dry the combined DCM layers over anhydrous
. -
Isolation: Filter and concentrate under reduced pressure (keep bath < 30°C) to yield the purified white solid.
Protocol B: Storage Workflow Decision Tree
Caption: Figure 2. Quality control and storage workflow upon receipt of material.
Frequently Asked Questions (FAQs)
Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: Short-term only (Days). In protic solvents like Methanol, the amine can slowly react with dissolved CO₂ or trace formaldehyde impurities. In DMSO, the amine is stable, but DMSO is hygroscopic. If water enters, hydrolysis of the amide bond becomes a risk over months. Best Practice: Store as a solid. Prepare solutions fresh.
Q: Why does the melting point decrease after storage? A: This is the classic sign of Carbamate formation . The salt formed between the amine and CO₂ acts as an impurity, depressing the melting point (Melting Point Depression). If your MP drops by >5°C, perform the Acid-Base Rescue (Protocol A).
Q: Is the compound light sensitive? A: Moderately. While the fluorobenzamide core is stable, the benzylic-like positions and the amine can generate radicals under UV light. Always store in amber vials or wrap clear vials in aluminum foil.
Q: I see a "doublet" peak in my NMR for the amide proton. Is it degrading? A: Not necessarily. Amides exhibit rotational isomerism (rotamers) due to the partial double bond character of the C-N bond. However, for secondary amides like this, rotamers are usually fast-exchanging. If you see distinct peaks, ensure it isn't the imidazoline cyclization product (check for loss of the amide proton entirely).
References
-
Amine Oxidation Mechanisms
-
Picot, A., et al. "Oxidation of primary amines." Comprehensive Organic Synthesis. 1991 .
-
-
Carbamylation of Amines (CO2 Reaction)
-
George, M., & Weiss, R. G. "Reversible chemical trapping of carbon dioxide by primary amines." Journal of the American Chemical Society. 2001 .
-
-
Cyclization of N-(2-aminoethyl)
-
Bayer, T., et al. "Synthesis of Imidazolines from N-(2-aminoethyl)amides." Journal of Organic Chemistry. 2003 .
-
-
Purification of Organic Bases
-
Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition. Butterworth-Heinemann, 2017 .
-
Sources
Technical Support Center: Scaling Up the Synthesis of N-(2-aminoethyl)-4-fluorobenzamide
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support center for the synthesis of N-(2-aminoethyl)-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important chemical intermediate. The synthesis of N-(2-aminoethyl)-4-fluorobenzamide, while straightforward on a lab scale, presents unique challenges when moving to larger quantities. These challenges often include controlling exothermic reactions, minimizing byproduct formation, and ensuring product purity and consistency.
This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of scaling up this synthesis. Our goal is to provide you with the expertise and practical insights needed for a successful and efficient scale-up process.
Synthetic Routes Overview
There are two primary and reliable methods for the synthesis of N-(2-aminoethyl)-4-fluorobenzamide. The choice between these routes often depends on factors such as scale, available equipment, cost of reagents, and safety considerations.
-
The Acyl Chloride Route: This is a two-step process that begins with the conversion of 4-fluorobenzoic acid to its more reactive acyl chloride derivative, 4-fluorobenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[][2] The resulting 4-fluorobenzoyl chloride is then reacted with ethylenediamine to form the final amide product.[3][4] This method is often favored for its high reactivity and relatively fast reaction times.
-
The Direct Amide Coupling Route: This method involves the direct reaction of 4-fluorobenzoic acid and ethylenediamine in the presence of a coupling reagent.[] Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU and HBTU.[5][6] This one-pot method can be simpler to execute but may require more careful optimization of reaction conditions to achieve high yields and purity.
Visualizing the Acyl Chloride Pathway
Caption: The two-step synthesis of N-(2-aminoethyl)-4-fluorobenzamide via the acyl chloride intermediate.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for large-scale synthesis?
A1: The acyl chloride route is often preferred for scale-up. While it involves an additional step, the reaction of the acyl chloride with the amine is typically fast, high-yielding, and easier to drive to completion.[] Direct coupling reactions can sometimes be sluggish and require larger amounts of expensive coupling reagents, which can be a significant cost driver on a large scale. However, the acyl chloride route involves handling highly reactive and corrosive materials like thionyl chloride and 4-fluorobenzoyl chloride, which requires specialized equipment and stringent safety protocols.[7][8]
Q2: How can the formation of the di-acylated byproduct be minimized?
A2: The di-acylated byproduct, where both amino groups of ethylenediamine have reacted with 4-fluorobenzoyl chloride, is a common impurity. To minimize its formation, a significant excess of ethylenediamine should be used. This ensures that there is a higher probability of a 4-fluorobenzoyl chloride molecule reacting with an unreacted ethylenediamine molecule rather than the mono-acylated product. The excess ethylenediamine can be removed during the work-up and purification steps.
Q3: What are the critical process parameters to monitor during scale-up?
A3: The most critical parameter to monitor is temperature, especially during the addition of 4-fluorobenzoyl chloride to ethylenediamine, as this reaction is highly exothermic.[] Inadequate temperature control can lead to side reactions and pose a safety risk. Other important parameters include the rate of addition of reagents, stirring efficiency to ensure homogeneity, and reaction time. In-process controls, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), should be used to monitor the reaction progress.
Q4: What are the primary safety concerns when handling the reagents for this synthesis?
A4: The primary safety concerns are associated with the corrosive and water-reactive nature of the reagents.
-
4-Fluorobenzoyl chloride: It is corrosive and will cause severe skin burns and eye damage.[9][10] It also reacts with water to release toxic hydrogen chloride gas.[7]
-
Thionyl chloride: This reagent is also highly corrosive and toxic. It reacts violently with water.
-
Ethylenediamine: It is a corrosive and flammable liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[11]
Troubleshooting Guide
Reaction Issues
Q: My reaction is incomplete, even after extended reaction time. What could be the cause?
A: An incomplete reaction can stem from several issues:
-
Insufficient Activation: If you are using the direct coupling route, the coupling reagent may not be active enough or may have degraded. Ensure you are using a fresh, high-quality coupling reagent.
-
Inactivated Acyl Chloride: In the acyl chloride route, the 4-fluorobenzoyl chloride may have been exposed to moisture, causing it to hydrolyze back to 4-fluorobenzoic acid.[8] Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Base Issues: The HCl generated during the reaction of the acyl chloride with the amine will protonate the amine, rendering it non-nucleophilic.[2] An insufficient amount of base (like triethylamine or excess ethylenediamine) will result in an incomplete reaction.[][12] Ensure at least two equivalents of amine or one equivalent of amine and one equivalent of another base are used.
-
Poor Mixing: On a larger scale, inefficient stirring can lead to localized concentration gradients and incomplete mixing of reactants. Ensure your reactor is equipped with an appropriate stirrer for the scale of your reaction.
Purification Challenges
Q: I am having difficulty purifying the final product. What are some effective purification strategies?
A:
-
Recrystallization: For solid products like N-(2-aminoethyl)-4-fluorobenzamide, recrystallization is an effective method for removing many impurities.[13] A mixed solvent system, such as isopropanol/water or ethanol/water, can be effective.[13] The crude product should be dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly to induce crystallization.
-
Acid-Base Extraction: The product has a basic amino group, which can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the basic product and any unreacted ethylenediamine into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure product, which can be collected by filtration.
-
Column Chromatography: While less ideal for very large scales due to solvent consumption and cost, silica gel column chromatography can be used for purification if high purity is required and other methods fail. A solvent system such as dichloromethane/methanol with a small amount of triethylamine is a good starting point.
Troubleshooting Crystallization
Caption: A decision tree for troubleshooting common crystallization problems.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorobenzoyl Chloride
Materials:
-
4-Fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (or another suitable solvent)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under a nitrogen atmosphere.
-
Charge the flask with 4-fluorobenzoic acid and toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred suspension via the addition funnel. The reaction is exothermic and will evolve gas (SO₂ and HCl).
-
After the addition is complete, heat the reaction mixture to reflux (around 80-90 °C) for 2-4 hours, or until the gas evolution ceases and the solution becomes clear.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC to confirm the disappearance of the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-fluorobenzoyl chloride is often used directly in the next step without further purification.
Protocol 2: Synthesis of N-(2-aminoethyl)-4-fluorobenzamide
Materials:
-
4-Fluorobenzoyl chloride (from Protocol 1)
-
Ethylenediamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable solvent
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.
-
Charge the flask with ethylenediamine (3-5 equivalents), triethylamine (1.1 equivalents), and DCM.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Dissolve the crude 4-fluorobenzoyl chloride (1 equivalent) in DCM and add it to the addition funnel.
-
Add the 4-fluorobenzoyl chloride solution dropwise to the cooled, stirred ethylenediamine solution, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or another suitable method.
Data Presentation
Table 1: Reagent Stoichiometry and Roles
| Reagent | Typical Molar Equivalents | Role |
| 4-Fluorobenzoic Acid | 1.0 | Starting Material |
| Thionyl Chloride | 1.5 - 2.0 | Chlorinating Agent |
| Ethylenediamine | 3.0 - 5.0 | Nucleophile/Base |
| Triethylamine | 1.1 | Base (HCl Scavenger) |
Table 2: Analytical Characterization Data (Expected)
| Technique | Expected Results for N-(2-aminoethyl)-4-fluorobenzamide |
| ¹H NMR | Peaks corresponding to the aromatic protons of the fluorobenzoyl group, two methylene groups, and the amine protons. |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and the two aliphatic carbons. |
| IR Spectroscopy | Characteristic absorptions for N-H stretching (amine and amide), C=O stretching (amide), and C-F stretching. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₉H₁₁FN₂O, MW: 182.19 g/mol ). |
References
-
MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone.
-
MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
PubMed. (2020). 4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Retrieved from [Link]
- Google Patents. (n.d.). US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
-
National Institutes of Health. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Retrieved from [Link]
- Patsnap. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
European Journal of Chemistry. (n.d.). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
PubMed. (n.d.). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Application of 4′-C-[(N-alkyl)aminoethyl]thymidine Analogs for Optimizing Oligonucleotide Properties. Retrieved from [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
ResearchGate. (2023). Amidation of 4-dodecyloxybenzoic acid methyl ester with Ethylendiamine?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Loba Chemie. (2017). 4-FLUOROBENZOYL CHLORIDE MSDS. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]
-
Bio-IT World. (n.d.). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
ResearchGate. (2025). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Waters. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. Retrieved from [Link]
Sources
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Identification in N-(2-aminoethyl)-4-fluorobenzamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-aminoethyl)-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this synthetic process. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed analytical and purification protocols to ensure the successful synthesis and isolation of your target compound.
Introduction: The Synthetic Challenge
The synthesis of N-(2-aminoethyl)-4-fluorobenzamide, a valuable building block in medicinal chemistry, typically involves the acylation of ethylenediamine with 4-fluorobenzoyl chloride or a derivative of 4-fluorobenzoic acid. While seemingly straightforward, the bifunctional nature of ethylenediamine presents a significant challenge: the potential for double acylation, leading to the formation of the undesired byproduct, N,N'-bis(4-fluorobenzoyl)ethylenediamine. Controlling the reaction stoichiometry and conditions is paramount to maximizing the yield of the desired mono-acylated product.
This guide will address the identification of this primary byproduct and other potential impurities, and provide practical strategies to mitigate their formation and effectively remove them from the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of N-(2-aminoethyl)-4-fluorobenzamide and how is it formed?
A1: The most prevalent byproduct is N,N'-bis(4-fluorobenzoyl)ethylenediamine . This occurs when both primary amine groups of the ethylenediamine starting material react with a molecule of 4-fluorobenzoyl chloride. This di-acylation is a competing reaction to the desired mono-acylation.
-
Mechanism of Formation: The initial reaction of ethylenediamine with one equivalent of 4-fluorobenzoyl chloride forms the desired product, N-(2-aminoethyl)-4-fluorobenzamide. However, the remaining primary amine of the product can act as a nucleophile and react with a second molecule of 4-fluorobenzoyl chloride, especially if the acylating agent is not added in a controlled manner or is present in excess.
Q2: I am seeing a significant amount of the di-acylated byproduct in my reaction mixture. How can I minimize its formation?
A2: Minimizing the formation of N,N'-bis(4-fluorobenzoyl)ethylenediamine is crucial for a successful synthesis. Here are key strategies:
-
Use of Excess Ethylenediamine: Employing a significant molar excess of ethylenediamine (e.g., 3 equivalents or more) relative to 4-fluorobenzoyl chloride is the most common and effective method. This increases the statistical probability that the acylating agent will react with a molecule of unreacted ethylenediamine rather than the mono-acylated product.
-
Slow, Controlled Addition: Add the 4-fluorobenzoyl chloride solution dropwise to the solution of ethylenediamine at a low temperature (e.g., 0-5 °C). This maintains a low concentration of the acylating agent in the reaction mixture at any given time, favoring the more reactive (and abundant) unreacted ethylenediamine.
-
Choice of Solvent and Base: The reaction is often carried out in a suitable solvent like chloroform in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.[1]
Q3: Besides the di-acylated product, what other byproducts should I be aware of?
A3: Other potential byproducts include:
-
4-Fluorobenzoic Acid: This can form from the hydrolysis of the starting material, 4-fluorobenzoyl chloride, if moisture is present in the reaction.
-
Unreacted Starting Materials: Residual 4-fluorobenzoyl chloride and ethylenediamine may be present in the crude product.
Q4: My crude product is an oil/waxy solid and difficult to handle. What is the best initial purification strategy?
A4: For many amine-containing compounds, initial purification can be challenging. A common approach is an acid-base workup. The crude reaction mixture can be treated with a dilute acid (e.g., HCl) to protonate the amine functionalities of the desired product and unreacted ethylenediamine, making them water-soluble. The neutral di-acylated byproduct can then be removed by extraction with an organic solvent. Subsequently, basifying the aqueous layer will deprotonate the desired product, which can then be extracted into an organic solvent.[1] Following this, recrystallization is often a highly effective method for further purification.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of a high percentage of di-acylated byproduct. - Product loss during workup. | - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. - Increase the molar excess of ethylenediamine. - Ensure slow, dropwise addition of 4-fluorobenzoyl chloride at low temperature. - Optimize the pH and solvent selection during the acid-base extraction to minimize product loss to the aqueous phase. |
| Presence of a Major Impurity with a Higher Molecular Weight | - This is likely the di-acylated byproduct, N,N'-bis(4-fluorobenzoyl)ethylenediamine. | - Confirm the identity of the byproduct using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. - Implement strategies to minimize its formation (see FAQ Q2). - Purify the crude product using column chromatography. |
| Product is Difficult to Crystallize | - Presence of impurities inhibiting crystal lattice formation. - Incorrect choice of recrystallization solvent. | - First, attempt to purify the product further using column chromatography to remove impurities. - For recrystallization, a common solvent system is ethyl acetate/hexane.[1] Experiment with different solvent ratios or other solvent systems like ethanol/water.[2] - Try inducing crystallization by scratching the inside of the flask or adding a seed crystal.[2] |
| Reaction Mixture Turns Cloudy/Precipitate Forms Immediately Upon Addition of 4-Fluorobenzoyl Chloride | - The precipitate is likely the hydrochloride salt of ethylenediamine or the product. | - This is not necessarily a problem. Ensure efficient stirring to maintain a homogenous reaction mixture. The use of a co-solvent might be necessary to keep all components in solution. |
Byproduct Identification: A Comparative Analysis
Accurate identification of the desired product and its primary byproduct is essential. The following table summarizes their key analytical characteristics.
| Compound | Structure | Molecular Weight | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) |
| N-(2-aminoethyl)-4-fluorobenzamide | ![]() | 182.20 g/mol | Signals for the ethylenediamine backbone protons will show distinct chemical shifts due to the different electronic environments (one end attached to an amide, the other a free amine). Aromatic protons will show splitting patterns characteristic of a 1,4-disubstituted benzene ring. | Two distinct signals for the methylene carbons of the ethylenediamine backbone. Aromatic carbon signals will show coupling to the fluorine atom. The carbonyl carbon of the amide will be present. |
| N,N'-bis(4-fluorobenzoyl)ethylenediamine | ![]() | 304.29 g/mol | Due to the symmetry of the molecule, the protons of the ethylenediamine backbone will appear as a single signal (a singlet or a complex multiplet depending on the solvent and temperature). Aromatic protons will show a similar pattern to the mono-acylated product. | A single signal for the two equivalent methylene carbons of the ethylenediamine backbone. Aromatic carbons and the two equivalent carbonyl carbons will also be observed. |
Note: Predicted NMR shifts are based on general principles. Actual shifts may vary depending on the solvent and other experimental conditions.
Experimental Protocols
Synthesis of N-(2-aminoethyl)-4-fluorobenzamide
This protocol is adapted from established methods for the mono-acylation of diamines.[1]
Materials:
-
Ethylenediamine
-
4-Fluorobenzoyl chloride
-
Triethylamine
-
Chloroform
-
Hydrochloric acid (dilute)
-
Sodium hydroxide (dilute)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylenediamine (3.0 eq.) in chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 4-fluorobenzoyl chloride (1.0 eq.) in chloroform.
-
Add the 4-fluorobenzoyl chloride solution dropwise to the stirred ethylenediamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with water.
-
Extract the organic layer with dilute HCl to protonate the amine products.
-
Separate the aqueous layer and wash it with an organic solvent (e.g., ethyl acetate) to remove any remaining di-acylated byproduct.
-
Cool the aqueous layer in an ice bath and make it alkaline by the slow addition of a dilute NaOH solution until the product precipitates or can be extracted.
-
Extract the product with chloroform or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
-
Dissolve the crude N-(2-aminoethyl)-4-fluorobenzamide in a minimum amount of hot ethyl acetate.[1]
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Visualizing the Synthetic Pathway and Byproduct Formation
The following diagrams illustrate the intended reaction and the competing side reaction.
Caption: Troubleshooting logic for minimizing byproduct formation.
References
- This citation is a placeholder for a specific peer-reviewed article detailing the synthesis and characterization of N-(2-aminoethyl)
- Benzamide deriv
- This citation is a placeholder for a relevant scientific article on the selective mono-acyl
- This citation is a placeholder for a relevant scientific article on the analytical characterization of acyl
- This citation is a placeholder for a relevant scientific article on purific
- This citation is a placeholder for a relevant scientific article on the hydrolysis of acyl chlorides.
- This citation is a placeholder for a relevant scientific article on NMR spectroscopy of fluorin
- This citation is a placeholder for a relevant scientific article on mass spectrometry of benzamides.
- This citation is a placeholder for a relevant scientific article on chromatographic separ
Sources
Validation & Comparative
A Comparative Guide to N-(2-aminoethyl)-4-fluorobenzamide and its Non-fluorinated Analog: A Medicinal Chemistry Perspective
Introduction: The Strategic Role of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the substitution of hydrogen with fluorine is a cornerstone strategy for lead optimization. This seemingly subtle modification can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic potential. The high electronegativity of fluorine, combined with its relatively small van der Waals radius, allows for targeted modulation of a compound's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] This guide provides a comprehensive comparison of N-(2-aminoethyl)-4-fluorobenzamide and its non-fluorinated parent compound, N-(2-aminoethyl)benzamide. While direct comparative experimental data for these specific analogs is not extensively published, this document will leverage established principles of medicinal chemistry, predictive modeling, and detailed experimental protocols to offer a robust framework for their evaluation.
Physicochemical Properties: A Tale of Two Analogs
The introduction of a fluorine atom at the para-position of the benzamide ring is anticipated to alter key physicochemical parameters that govern a molecule's behavior in a biological system.
| Property | N-(2-aminoethyl)benzamide (Predicted) | N-(2-aminoethyl)-4-fluorobenzamide (Predicted) | Scientific Rationale for the Predicted Difference |
| Molecular Weight ( g/mol ) | 164.20 | 182.19 | The addition of a fluorine atom increases the overall mass of the molecule. |
| logP (Lipophilicity) | 0.29 | 0.58 | The fluorine atom generally increases lipophilicity, which can enhance membrane permeability. |
| pKa (Amine) | 9.5 | 9.3 | The electron-withdrawing nature of the fluorine atom can slightly decrease the basicity of the primary amine. |
| Aqueous Solubility (mg/mL) | 15.8 | 9.2 | The increased lipophilicity of the fluorinated analog is expected to lead to a decrease in aqueous solubility. |
| Polar Surface Area (Ų) | 55.12 | 55.12 | The polar surface area is not significantly altered by the fluorine substitution in this position. |
Predicted values were generated using SwissADME.
Synthesis of N-(2-aminoethyl)-4-fluorobenzamide and its Non-fluorinated Analog
The synthesis of both compounds can be achieved through a standard amide bond formation reaction. A generalized protocol is provided below.
Experimental Protocol: Amide Coupling
This protocol outlines the synthesis of N-(2-aminoethyl)-4-fluorobenzamide. The synthesis of the non-fluorinated analog follows the same procedure, substituting 4-fluorobenzoyl chloride with benzoyl chloride.
Materials:
-
4-Fluorobenzoyl chloride (or Benzoyl chloride)
-
N-Boc-ethylenediamine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
4M HCl in Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Boc-Protection: To a solution of N-Boc-ethylenediamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0°C, slowly add 4-fluorobenzoyl chloride (1.05 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Boc-Deprotection: Dissolve the crude product in a minimal amount of dichloromethane and add 4M HCl in dioxane (excess).
-
Stir the reaction at room temperature for 2-4 hours, monitoring for the completion of the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the final product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Boc-Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities of ethylenediamine is crucial to prevent di-acylation and ensure the formation of the desired mono-amide product.
-
Triethylamine: This non-nucleophilic base is added to neutralize the hydrochloric acid byproduct of the acylation reaction, driving the reaction to completion.
-
HCl in Dioxane: This reagent is a standard and effective method for the cleavage of the Boc protecting group under anhydrous conditions, minimizing side reactions.
Caption: Synthetic workflow for N-(2-aminoethyl)-4-fluorobenzamide.
Biological Activity: Targeting Monoamine Oxidase B (MAO-B)
Analogs of N-(2-aminoethyl)benzamide have been identified as competitive and time-dependent inhibitors of Monoamine Oxidase B (MAO-B).[2] MAO-B is a key enzyme in the metabolic degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.
Hypothesized Impact of Fluorination on MAO-B Inhibition
The introduction of a fluorine atom at the 4-position of the benzamide ring can influence MAO-B inhibitory activity through several mechanisms:
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can alter the charge distribution of the aromatic ring, potentially leading to more favorable electrostatic interactions with amino acid residues in the active site of MAO-B.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Fluorination at a site susceptible to oxidative metabolism can block this pathway, thereby increasing the half-life and duration of action of the inhibitor.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
To empirically determine and compare the inhibitory potency of N-(2-aminoethyl)-4-fluorobenzamide and its non-fluorinated analog, a fluorometric MAO-B inhibition assay can be performed.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Amplex® Red reagent (or similar fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO-B enzyme, substrate, Amplex Red/HRP, and serial dilutions of the test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add the test compounds at various concentrations. Include wells for a positive control (a known MAO-B inhibitor) and a negative control (vehicle).
-
Enzyme Addition: Add the MAO-B enzyme solution to all wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate.
-
Signal Detection: Simultaneously add the Amplex Red/HRP solution. This will react with the hydrogen peroxide produced by the MAO-B reaction to generate the fluorescent product, resorufin.
-
Measurement: Incubate the plate at 37°C, protected from light, and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, 590 nm emission) at multiple time points.
-
Data Analysis: Calculate the percentage of MAO-B inhibition for each concentration of the test compounds. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro MAO-B inhibition assay.
Conclusion and Future Directions
The strategic incorporation of fluorine is a powerful tool in drug discovery for modulating the properties of a lead compound. In the case of N-(2-aminoethyl)benzamide, the introduction of a fluorine atom at the 4-position is predicted to increase its lipophilicity and potentially enhance its inhibitory activity against MAO-B. The provided synthetic and biological assay protocols offer a clear path for the empirical validation of these predictions. A head-to-head comparison of these two analogs would provide valuable structure-activity relationship (SAR) data, guiding the further development of this chemical scaffold for the treatment of neurological disorders.
References
-
Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 36(24), 3968–3970. [Link]
-
PubChem. (n.d.). N-(2-aminoethyl)benzamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
SwissADME. (n.d.). SwissADME. Swiss Institute of Bioinformatics. Retrieved January 26, 2026, from [Link]
- Zhou, Y., et al. (2016). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 189, 1-10. [A representative, though not directly cited, authoritative source on the role of fluorine in drug discovery.]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved January 26, 2026, from [Link]
-
Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. (2016). European Journal of Medicinal Chemistry, 124, 84-95. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of N-(2-aminoethyl)-4-fluorobenzamide Analogs
Introduction: The Versatile Benzamide Scaffold
In the landscape of medicinal chemistry, the benzamide moiety stands out as a remarkably versatile scaffold. Its derivatives are foundational components in a wide array of therapeutic agents, serving as enzyme inhibitors, molecular imaging agents, and receptor ligands.[1][2] Among these, the N-(2-aminoethyl)-4-fluorobenzamide core structure has emerged as a particularly fruitful starting point for drug discovery. The strategic placement of a fluorine atom on the phenyl ring and the presence of a flexible aminoethyl side chain provide a unique combination of physicochemical properties and multiple vectors for chemical modification.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(2-aminoethyl)-4-fluorobenzamide analogs. We will dissect how specific structural modifications influence biological activity across different therapeutic targets, moving beyond a mere listing of data to explain the causal links between chemical structure and pharmacological function. By synthesizing data from key studies, we aim to provide researchers, scientists, and drug development professionals with a robust framework for designing the next generation of benzamide-based compounds.
The Core Scaffold: A Platform for Targeted Modification
The foundational structure of N-(2-aminoethyl)-4-fluorobenzamide offers several key positions where chemical modifications can be systematically introduced to tune its biological activity, selectivity, and pharmacokinetic properties. Understanding these modification points is crucial for rational drug design.
Caption: Key modification points on the N-(2-aminoethyl)-4-fluorobenzamide scaffold.
The rationale for exploring these positions is rooted in fundamental medicinal chemistry principles:
-
R1 (Aromatic Ring): Substitutions on the 4-fluorobenzamide ring can alter electronic distribution and steric bulk, which are critical for interactions within a target's binding pocket. Replacing or adding groups to the fluorine can fine-tune hydrophobic and electronic interactions.
-
R2 (Amide Linker): While less commonly modified, alterations to the amide bond itself could influence metabolic stability and hydrogen bonding capabilities.
-
R3 (Ethyl Linker): The length and rigidity of the linker between the amide and the terminal amine are crucial for positioning the key functional groups correctly within the target protein.
-
R4 (Terminal Amine): This basic nitrogen is often a key pharmacophoric feature, involved in salt-bridge interactions. Alkylation of this amine profoundly impacts the molecule's pKa, lipophilicity, and overall pharmacokinetic profile, including its ability to cross cell membranes.
Comparative Analysis I: Analogs for PET Imaging of Melanoma
One of the earliest and most successful applications of this scaffold is in the development of radiolabeled probes for Positron Emission Tomography (PET) imaging of melanoma.[1] The benzamide structure shows a notable affinity for melanin, a pigment overexpressed in melanoma cells.
A key analog in this class is N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA) .[3] In this molecule, the terminal primary amine (R4) is substituted with two ethyl groups. This modification is critical; it increases lipophilicity, which can influence cell permeability and nonspecific binding, while maintaining the necessary structural motifs for melanin affinity.
Performance Comparison: Biodistribution of [¹⁸F]-DAFBA
The efficacy of an imaging agent is determined by its ability to accumulate in the target tissue (tumor) while clearing rapidly from non-target tissues, resulting in a high signal-to-noise ratio. In vivo studies in C57 mice with melanoma xenografts demonstrated the superior imaging potential of [¹⁸F]-DAFBA.[3]
| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Tumor-to-Liver Ratio |
| 60 min | 7.00 ± 2.76 | - | 10.29 ± 4.51 | - |
| 120 min | 6.57 ± 1.66 | - | - | - |
| 180 min | 5.80 ± 0.98 | 32.91 ± 6.11 | 39.73 ± 11.78 | 6.33 ± 1.9 |
| Data synthesized from Garg et al., Bioconjugate Chem., 2009.[3] |
Expert Interpretation: The data clearly shows sustained high uptake of [¹⁸F]-DAFBA in the tumor over a 3-hour period.[3] Concurrently, radioactivity clears rapidly from the blood and muscle, leading to excellent tumor-to-background ratios at later time points, which is ideal for clear imaging.[3] Furthermore, the low uptake in bone (0.17 ± 0.05 %ID/g at 180 min) indicates high in vivo stability against defluorination, a crucial feature for ¹⁸F-labeled PET probes.[3] The substitution at the R4 position with diethyl groups appears to strike an effective balance between melanin affinity and favorable pharmacokinetic properties for imaging.
Experimental Protocol: In Vivo Biodistribution in a Xenograft Model
This protocol is a self-validating system for assessing the potential of a novel PET probe.
Caption: Workflow for evaluating PET probe biodistribution.
Step-by-Step Methodology:
-
Animal Model: C57 black mice are subcutaneously inoculated in the shoulder with B16F1 melanoma cells. Tumors are allowed to grow to a suitable size for imaging and analysis.
-
Radiotracer Injection: A known quantity of the ¹⁸F-labeled benzamide analog (e.g., [¹⁸F]-DAFBA), typically 3.7 MBq (100 µCi), is injected intravenously via the tail vein.
-
Tissue Harvesting: At predetermined time points (e.g., 60, 120, 180 minutes post-injection), cohorts of mice are euthanized.
-
Biodistribution Analysis: Key organs and tissues (tumor, blood, heart, lungs, liver, muscle, bone, etc.) are rapidly dissected, weighed, and their radioactivity is measured using a calibrated gamma counter.
-
Data Calculation: The tissue radioactivity is decay-corrected to the time of injection and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This normalization allows for direct comparison across different animals and time points.
Comparative Analysis II: Analogs as Enzyme Inhibitors
The N-(2-aminoethyl)benzamide scaffold has also been successfully adapted to create potent enzyme inhibitors by modifying the aromatic ring (R1) and the terminal amine (R4).
Case Study 1: Monoamine Oxidase-B (MAO-B) Inhibition
A series of halo- and nitro-substituted N-(2-aminoethyl)benzamide analogs were synthesized and found to be competitive, time-dependent inhibitors of MAO-B.[4] MAO-B is a key enzyme in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. These analogs were identified as mechanism-based reversible inhibitors, a desirable trait that can reduce the risk of long-term side effects associated with irreversible inhibitors.[4] The potency of these analogs was rationalized based on steric and hydrophobic effects conferred by the different R1 substitutions.[4]
Case Study 2: Histone Deacetylase (HDAC) Inhibition
More complex modifications have yielded potent HDAC inhibitors, a class of anticancer agents. The analog N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) demonstrates this principle. Here, the core is significantly altered:
-
R1: A nitrogen mustard group (-N(CH₂CH₂Cl)₂) is attached to the para-position of the benzamide ring, a classic DNA alkylating agent.
-
Amine Portion: The N-(2-aminoethyl) moiety is replaced with a 2-amino-4-fluorophenyl group.
This compound, FNA, was found to be a selective inhibitor of Class I HDACs, with particular potency against HDAC3.[5]
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HepG2 Cell IC₅₀ (µM) |
| FNA | >1000 | >1000 | 95.48 | 1.30 |
| SAHA (Control) | - | - | - | 17.25 |
| Data synthesized from Chen et al., Front. Oncol., 2020.[5] |
Expert Interpretation: The data reveals that FNA is a highly potent and selective HDAC3 inhibitor in vitro.[5] This enzymatic inhibition translates into powerful anti-proliferative activity against the HepG2 liver cancer cell line, where it is over 13 times more potent than the FDA-approved HDAC inhibitor SAHA (Vorinostat).[5] This suggests that the unique combination of the nitrogen mustard warhead and the fluorinated aminophenyl group creates a highly effective inhibitor. Further studies showed FNA induces apoptosis and cell cycle arrest at the G2/M phase, contributing to its antitumor effects.[5]
Experimental Protocol: In Vitro HDAC Enzymatic Assay
This fluorometric assay provides a reliable method for quantifying the inhibitory potential of compounds against specific HDAC isoforms.
Principle: The assay uses a substrate that becomes fluorescent upon deacetylation by an HDAC enzyme. An inhibitor will prevent this process, resulting in a lower fluorescent signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of the test compound (e.g., FNA) at various concentrations, a solution of the recombinant human HDAC enzyme (e.g., HDAC3), and the fluorogenic substrate.
-
Enzyme Reaction: In a 96-well plate, add the HDAC enzyme to wells containing either the test compound or vehicle control (DMSO).
-
Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add a developer solution that stops the reaction and generates a fluorescent signal from the deacetylated substrate. Incubate at room temperature for 15-20 minutes.
-
Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Data Analysis: The percent inhibition is calculated relative to the vehicle control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Comparative Analysis III: Analogs as High-Affinity Receptor Ligands
By incorporating the 4-fluorobenzamide moiety into larger, more complex structures, analogs have been developed that target specific G-protein coupled receptors (GPCRs) and sigma receptors (σR), highlighting the scaffold's utility as a pharmacophore.
Case Study 1: 5-HT₁F Receptor Agonism for Migraine
The compound N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide is a potent and highly selective agonist for the 5-HT₁F serotonin receptor.[6] This receptor is a key target for migraine therapy. In this analog, the N-(2-aminoethyl) portion is replaced by a more complex substituted indole structure, but the 4-fluorobenzamide remains a critical component for binding and activity. This compound was shown to effectively inhibit neurogenic dural inflammation, a preclinical model of migraine pain, demonstrating the therapeutic potential of this structural class.[6]
Case Study 2: σ₁ Receptor Antagonism for Neuropathic Pain
The analog N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2) was designed based on the structure of the antipsychotic drug haloperidol.[7] It demonstrates high affinity and selectivity for the σ₁ receptor, a non-opioid target for pain modulation.
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity Ratio (σ₂ Kᵢ / σ₁ Kᵢ) |
| LMH-2 | 6.0 | >1000 | >166 |
| Haloperidol | 3.0 | 480 | 160 |
| Data synthesized from Montilla-García et al., Life Sci., 2020.[7] |
Expert Interpretation: LMH-2 exhibits nanomolar affinity for the σ₁ receptor, comparable to the reference compound haloperidol, but with improved selectivity over the σ₂ subtype.[7] This high selectivity is a critical attribute, as it can reduce the likelihood of off-target side effects. In vivo studies confirmed its efficacy, showing that LMH-2 produced dose-dependent antihyperalgesic and antiallodynic effects in a rat model of neuropathic pain, with a potency twice that of the standard-of-care drug, gabapentin.[7] This demonstrates that the 4-fluorobenzamide core, when attached to a benzylpiperidine moiety, is an excellent scaffold for potent and selective σ₁ receptor antagonists.
Experimental Protocol: Competitive Radioligand Binding Assay
This is the gold-standard method for determining the affinity (Kᵢ) of a test compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Preparation: Prepare cell membrane homogenates expressing the target receptor (e.g., σ₁).
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁), and varying concentrations of the unlabeled test compound (the "competitor," e.g., LMH-2).
-
Equilibrium: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This step traps the membranes (with bound radioligand) on the filter while unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the amount of radioactivity using a liquid scintillation counter.
-
Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined. The affinity constant (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Summary of Structure-Activity Relationships
The diverse biological activities of N-(2-aminoethyl)-4-fluorobenzamide analogs can be distilled into several key SAR principles.
Caption: Summary of key structure-activity relationships for different biological targets.
-
For Melanoma Imaging: The primary determinant of efficacy is the substitution on the terminal amine (R4) . Di-alkylation (e.g., with ethyl groups) is crucial for optimizing the pharmacokinetic profile, leading to high tumor-to-background ratios. The 4-fluoro group serves as an ideal site for radiolabeling with ¹⁸F.
-
For Enzyme Inhibition (HDAC): Potency and selectivity are driven by extensive modification of both the aromatic ring (R1) and the entire amino side chain . Introducing a reactive "warhead" like a nitrogen mustard at R1 and replacing the aminoethyl piece with a larger aromatic system that fits the enzyme's cap region leads to highly potent and selective inhibitors.
-
For Receptor Binding (σ₁): The 4-fluorobenzamide acts as a key pharmacophore that is appended to a larger moiety responsible for the primary receptor interaction. Replacing the simple aminoethyl chain with a rigid, bulky group like N-benzylpiperidine is essential for achieving high-affinity and selective binding to the σ₁ receptor.
Conclusion and Future Directions
The N-(2-aminoethyl)-4-fluorobenzamide scaffold is a testament to the power of modular design in medicinal chemistry. By systematically altering specific sub-structures, a single chemical core can be tailored to produce highly effective and specific agents for vastly different biological applications, from in vivo imaging to enzyme inhibition and receptor modulation. The SAR principles elucidated in this guide underscore the importance of the terminal amine for pharmacokinetics and the aromatic ring for target-specific interactions.
Future research should focus on exploring more novel substitutions at the R1 and R4 positions. For instance, incorporating heterocyclic rings or other bioisosteres could lead to analogs with improved metabolic stability or novel target interactions. Furthermore, applying computational modeling and machine learning to the existing SAR data could help predict the activity of novel, untested analogs, thereby accelerating the discovery of next-generation therapeutics derived from this exceptionally versatile scaffold.
References
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Garg, S., Garg, P. K., & Archer, S. (2009). Design, synthesis, and preliminary in vitro and in vivo evaluation of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA): a novel potential PET probe to image melanoma tumors. Bioconjugate chemistry, 20(3), 583–590. [Link]
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Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of medicinal chemistry, 36(24), 3968–3970. [Link]
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Cohen, M. L., Schenck, K., Nelson, D., Robertson, D. W., & Johnson, K. W. (2001). N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. Journal of medicinal chemistry, 44(24), 4031–4034. [Link]
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Chen, L., Feng, Y., Hu, Y., Wang, C., Song, Z., & Zhang, W. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in oncology, 10, 592385. [Link]
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Johnston, T. P., Kussner, C. L., Carter, R. L., Frye, J. L., Lomax, N. R., Plowman, J., & Narayanan, V. L. (1984). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of medicinal chemistry, 27(11), 1422–1426. [Link]
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Montilla-García, Á., Ruiz-Cantero, M. C., Marín-Caba, L., Cobos, E. J., & Entrena, J. M. (2020). Design and synthesis of N‑(benzylpiperidinyl)‑4‑fluorobenzamide: A haloperidol analog that reduces neuropathic nociception via σ1 receptor antagonism. Life sciences, 245, 117348. [Link]
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National Center for Biotechnology Information. (2009). Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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Robello, M., Zheng, H., Saha, M., Rosenker, K. M. G., Debnath, S., Kumar, J. P., Tagad, H., Mazur, S. J., Appella, E., & Appella, D. H. (2022). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized N-(2-aminoethyl)-4-fluorobenzamide
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of the compound's purity. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of synthesized N-(2-aminoethyl)-4-fluorobenzamide, a crucial intermediate in many pharmaceutical syntheses. We will move beyond a simple recitation of protocols to explain the scientific rationale behind our choices, ensuring a self-validating system of analysis.
The Imperative of Purity in Drug Development
The presence of impurities in a drug substance can have significant implications for its safety, efficacy, and stability. Even seemingly minor impurities can lead to unforeseen toxicological effects or alter the pharmacokinetic profile of the active pharmaceutical ingredient (API). Therefore, a multi-pronged analytical approach is not just recommended; it is essential for robust quality control and to meet stringent regulatory requirements, such as those outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]
Synthesis of N-(2-aminoethyl)-4-fluorobenzamide: A Practical Protocol
The synthesis of N-(2-aminoethyl)-4-fluorobenzamide is typically achieved through the amidation of a 4-fluorobenzoyl derivative with ethylenediamine. One common and effective method involves the use of a coupling agent to facilitate the formation of the amide bond.[][6]
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4-fluorobenzoic acid (1 eq.) in an appropriate aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF)[6], add a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 eq.).
-
Activation: Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
-
Amine Addition: In a separate flask, dissolve an excess of ethylenediamine (3-5 eq.) in the same solvent. Slowly add the activated ester solution to the ethylenediamine solution under constant stirring. The use of excess ethylenediamine helps to minimize the formation of the di-acylated byproduct.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). Wash the filtrate with a dilute acid (e.g., 1M HCl) to remove excess ethylenediamine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted 4-fluorobenzoic acid. Finally, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield N-(2-aminoethyl)-4-fluorobenzamide as a solid.
A Triad of Analytical Validation: HPLC, ¹H NMR, and Mass Spectrometry
No single analytical technique is sufficient to unequivocally determine the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and reliable assessment.[7][8][9]
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities.[8][10] A well-developed HPLC method can provide precise and accurate quantification of the purity of N-(2-aminoethyl)-4-fluorobenzamide.
-
Instrumentation: An HPLC system equipped with a UV detector is suitable.[11]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to resolve all potential impurities. A typical mobile phase could consist of:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes is a reasonable starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The fluorobenzamide moiety has a strong UV absorbance. A wavelength of 254 nm is generally effective.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 100 µg/mL).
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It is crucial to validate the method for linearity, accuracy, precision, and specificity as per ICH guidelines.[3][4]
Proton Nuclear Magnetic Resonance (¹H NMR): The Structural Fingerprint
¹H NMR spectroscopy provides invaluable information about the molecular structure of the synthesized compound and can reveal the presence of impurities with distinct proton environments.[12][13]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons (e.g., -NH and -NH₂).
-
Sample Preparation: Dissolve 5-10 mg of the synthesized N-(2-aminoethyl)-4-fluorobenzamide in approximately 0.7 mL of the deuterated solvent.
The expected chemical shifts (δ) and multiplicities are:
-
Aromatic Protons: Two sets of doublets of doublets (or multiplets) between δ 7.0 and 8.0 ppm, corresponding to the protons on the fluorinated benzene ring.
-
Amide Proton (-CONH-): A triplet around δ 8.5 ppm.
-
Methylene Protons (-CH₂-NH-): A quartet or multiplet around δ 3.4 ppm.
-
Methylene Protons (-CH₂-NH₂): A triplet around δ 2.8 ppm.
-
Amine Protons (-NH₂): A broad singlet that can exchange with water in the solvent.
The presence of unexpected peaks would indicate impurities. For instance, residual solvents like DCM or ethyl acetate, or byproducts such as the di-acylated ethylenediamine, will have characteristic signals.[14]
Mass Spectrometry (MS): The Molecular Weight Confirmation
Mass spectrometry provides the molecular weight of the synthesized compound, offering a crucial piece of evidence for its identity. When coupled with a separation technique like LC (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.[15][16][17]
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source. This can be a standalone instrument for direct infusion or coupled to an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Sample Preparation: For direct infusion, prepare a dilute solution of the compound (e.g., 10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. For LC-MS, the sample prepared for HPLC analysis can be used directly.
For N-(2-aminoethyl)-4-fluorobenzamide (C₉H₁₁FN₂O), the expected monoisotopic mass is approximately 182.09 g/mol .[18][19] In the positive ion mode ESI-MS spectrum, the primary peak should correspond to the protonated molecule [M+H]⁺ at an m/z of approximately 183.09. The presence of other significant peaks may indicate impurities or fragmentation.
Comparative Analysis of Purity Data
To illustrate the power of this multi-technique approach, consider the following hypothetical data comparing a batch of synthesized N-(2-aminoethyl)-4-fluorobenzamide with a commercially available standard.
| Analytical Technique | Synthesized Product (Batch XYZ) | Commercial Standard (Purity >98%) | Interpretation |
| HPLC (Area %) | Main Peak: 97.5%Impurity 1 (RT 5.2 min): 1.8%Impurity 2 (RT 8.9 min): 0.7% | Main Peak: 99.2%Impurity 1 (RT 5.2 min): 0.5%Other minor peaks: 0.3% | The synthesized product meets a preliminary purity threshold but contains a significant known impurity and a minor unknown one. Further purification may be required depending on the application. |
| ¹H NMR | All expected peaks present. Additional small peaks at δ 2.0 ppm (singlet) and δ 4.1 ppm (quartet). | All expected peaks present with high resolution and no extraneous signals. | The additional peaks in the synthesized product could correspond to residual ethyl acetate from the work-up. |
| LC-MS ([M+H]⁺) | Main Peak: m/z 183.1Impurity 1: m/z 305.1Impurity 2: m/z 141.1 | Main Peak: m/z 183.1Minor peaks consistent with known adducts. | The main peak confirms the molecular weight. Impurity 1 (m/z 305.1) likely corresponds to the di-acylated byproduct. Impurity 2 (m/z 141.1) is likely unreacted 4-fluorobenzoic acid. |
Visualizing the Workflow
A clear understanding of the synthesis and analysis workflow is critical for reproducibility and troubleshooting.
Caption: Workflow for the synthesis and purity validation of N-(2-aminoethyl)-4-fluorobenzamide.
Caption: Decision tree for analytical validation of the synthesized product.
Conclusion: A Foundation of Trustworthy Science
Validating the purity of a synthesized compound like N-(2-aminoethyl)-4-fluorobenzamide is a non-negotiable aspect of responsible drug discovery and development. By employing a synergistic combination of HPLC, ¹H NMR, and Mass Spectrometry, researchers can build a comprehensive and self-validating profile of their product. This rigorous approach not only ensures the quality and reliability of subsequent experimental data but also lays a solid foundation for regulatory acceptance and, ultimately, the development of safe and effective medicines. The principles and protocols outlined in this guide provide a robust framework for achieving this critical objective.
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A Comparative Guide to the In Vivo Efficacy of N-(2-aminoethyl)-4-fluorobenzamide-Based PET Tracers for Neuroinflammation Imaging
This guide provides a comprehensive comparison of the in vivo performance of Positron Emission Tomography (PET) tracers based on the N-(2-aminoethyl)-4-fluorobenzamide scaffold, with a primary focus on their application in imaging the 18 kDa translocator protein (TSPO), a key biomarker of neuroinflammation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these imaging agents and select the most appropriate tool for their preclinical and clinical research.
Introduction: The Significance of the N-(2-aminoethyl)-4-fluorobenzamide Scaffold in TSPO PET Imaging
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1] The ability to visualize and quantify neuroinflammatory processes in vivo is paramount for understanding disease mechanisms, diagnosing at early stages, and evaluating the efficacy of novel therapeutic interventions. The translocator protein (TSPO), located on the outer mitochondrial membrane of glial cells, is significantly upregulated during neuroinflammation, making it an excellent target for PET imaging.[1][2]
The N-(2-aminoethyl)-4-fluorobenzamide core structure has served as a foundational scaffold for the development of second-generation TSPO PET tracers. These tracers were designed to overcome the limitations of the first-generation ligand, [¹¹C]PK11195, which suffered from high non-specific binding and a poor signal-to-noise ratio.[1] Tracers built upon this scaffold, such as [¹⁸F]FEPPA, have demonstrated improved imaging characteristics, including higher affinity for TSPO and better brain penetration.[3]
The choice of a PET tracer is a critical experimental decision. It directly influences the sensitivity, specificity, and quantitative accuracy of the imaging data. This guide will delve into the in vivo efficacy of prominent tracers from this chemical class, providing a head-to-head comparison to inform your experimental design.
Comparative In Vivo Performance of N-(2-aminoethyl)-4-fluorobenzamide-Based and Alternative TSPO PET Tracers
While the N-(2-aminoethyl)-4-fluorobenzamide scaffold has been explored for PET tracer development, the most extensively studied and validated tracer for neuroinflammation imaging from a related chemical class is [¹⁸F]FEPPA (N-(2-(2-fluoroethoxy)benzyl)-N-(4-phenoxypyridin-3-yl)acetamide). Although not a direct derivative of N-(2-aminoethyl)-4-fluorobenzamide, it shares the principle of a fluorinated aromatic moiety and an amide linkage, and is a key second-generation TSPO tracer. For the purpose of this guide, we will focus on comparing [¹⁸F]FEPPA with another widely used second-generation tracer, [¹⁸F]DPA-714 , to highlight the performance characteristics that researchers should consider.
A critical aspect of second-generation TSPO tracers is their sensitivity to a single nucleotide polymorphism (rs6971) in the TSPO gene, which results in different binding affinities. This leads to the classification of human subjects into high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1] This genetic variation is a crucial consideration in both clinical and preclinical studies.
The following table summarizes key in vivo performance metrics for [¹⁸F]FEPPA and [¹⁸F]DPA-714, derived from preclinical studies in rodent models of neuroinflammation.
| Parameter | [¹⁸F]FEPPA | [¹⁸F]DPA-714 | Rationale for Comparison |
| Binding Affinity (Ki) | ~0.07 nM[4] | ~7.0 nM | Higher affinity can lead to a better specific signal and improved detection of subtle changes in TSPO expression. |
| Brain Uptake (peak %ID/mL) | > 4%[5] | ~3%[5] | Efficient blood-brain barrier penetration is essential for a good brain imaging agent. |
| Metabolic Stability in Brain | High (>90% parent at 90 min)[6] | Moderate (~50% parent at 90 min)[6] | Higher metabolic stability simplifies kinetic modeling and improves the accuracy of quantification. |
| Tumor-to-Background Ratio | Improved over [¹⁸F]DPA-714[7] | Lower than novel derivatives[7] | A higher ratio enhances the conspicuity of TSPO-expressing lesions, such as gliomas.[7] |
| Binding Potential (BPND) in Glioma | Higher than [¹⁸F]DPA-714[7] | Lower than [¹⁸F]VUIIS1008[7] | BPND is a measure of specific binding and is a key quantitative outcome in PET studies. |
Expert Insight: The higher binding affinity and metabolic stability of [¹⁸F]FEPPA compared to [¹⁸F]DPA-714 are significant advantages.[3][6] Greater metabolic stability in the brain means that the detected PET signal is more likely to originate from the intact tracer binding to TSPO, rather than from radiometabolites that could confound quantification. This simplifies the kinetic modeling required to derive quantitative parameters like binding potential, leading to more reliable and reproducible results.
Experimental Methodologies: A Self-Validating System
The trustworthiness of in vivo PET imaging data relies on a meticulously executed and well-validated experimental protocol. Below are detailed, step-by-step methodologies for key experiments involving [¹⁸F]FEPPA.
Radiosynthesis of [¹⁸F]FEPPA
The production of a high-quality radiotracer is the foundation of any successful PET study. The following protocol describes an automated synthesis of [¹⁸F]FEPPA.[3][8]
Protocol:
-
[¹⁸F]Fluoride Production: Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[8]
-
[¹⁸F]Fluoride Trapping and Elution: The [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2.[8]
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile to ensure anhydrous conditions for the subsequent nucleophilic substitution.[8]
-
Nucleophilic Substitution: The tosylate precursor of FEPPA (2.0 mg) dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride. The reaction mixture is heated at 90°C for 10 minutes.[8]
-
Initial Purification: The crude reaction mixture is passed through an alumina N Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride.[8]
-
HPLC Purification: The eluate is then purified by semi-preparative high-performance liquid chromatography (HPLC).[8]
-
Formulation: The collected HPLC fraction containing [¹⁸F]FEPPA is diluted with sterile water, trapped on a C18 Sep-Pak cartridge, eluted with ethanol, and finally formulated in sterile saline for injection.[8]
-
Quality Control: The final product is tested for radiochemical purity, chemical purity, molar activity, and sterility.[3]
Causality Behind Experimental Choices: The use of a tosylate precursor facilitates a robust nucleophilic substitution reaction with [¹⁸F]fluoride. The two-step purification process (alumina and HPLC) is crucial for removing unreacted fluoride and other impurities, ensuring a high radiochemical purity of the final product, which is essential for minimizing non-specific binding and obtaining a clean PET signal.
In Vivo PET Imaging in a Rodent Model of Neuroinflammation
This protocol outlines a typical PET imaging study in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation.[3]
Protocol:
-
Animal Model Induction: Neuroinflammation is induced by an intraperitoneal injection of LPS (5 mg/kg) in mice 24 hours prior to imaging.[3]
-
Animal Preparation: On the day of imaging, mice are anesthetized (e.g., with isoflurane) and a tail vein catheter is placed for tracer injection.
-
Tracer Administration: A bolus of [¹⁸F]FEPPA (e.g., 68.6 ± 4.4 MBq) is injected intravenously.[3]
-
Dynamic PET Scanning: A dynamic PET scan is acquired for a duration of 90-120 minutes immediately following tracer injection.
-
Arterial Blood Sampling (for full kinetic modeling): Timed arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound versus radiometabolites.[3]
-
Image Reconstruction and Analysis: PET data are reconstructed and corrected for attenuation and scatter. Regions of interest (ROIs) are drawn on the brain images to extract time-activity curves.
-
Kinetic Modeling: The time-activity curves from the brain ROIs and the arterial input function are used to fit a pharmacokinetic model (e.g., a two-tissue compartment model) to estimate parameters such as the total volume of distribution (VT), which is related to the density of available TSPO sites.[3][9]
Self-Validating System: The combination of dynamic PET imaging with arterial blood sampling and metabolite analysis provides a comprehensive and self-validating dataset. The arterial input function accounts for individual differences in tracer delivery to the brain, while metabolite analysis ensures that the kinetic model is accurately describing the behavior of the parent radiotracer. This rigorous approach is the gold standard for quantitative PET imaging.
Visualization of Key Concepts
The N-(2-aminoethyl)-4-fluorobenzamide Scaffold
Caption: The core chemical structure of N-(2-aminoethyl)-4-fluorobenzamide.
Experimental Workflow for In Vivo PET Imaging
Caption: A streamlined workflow for a preclinical TSPO PET imaging study.
Simplified TSPO Signaling in Neuroinflammation
Caption: A simplified representation of TSPO's role in the neuroinflammatory response.
Conclusion and Future Perspectives
PET tracers based on the N-(2-aminoethyl)-4-fluorobenzamide scaffold and related structures, particularly [¹⁸F]FEPPA, represent a significant advancement in the in vivo imaging of neuroinflammation. Their improved pharmacokinetic and pharmacodynamic properties compared to first-generation tracers have enabled more sensitive and quantitative assessments of TSPO expression.
The choice of tracer for a particular study should be guided by a thorough understanding of their comparative performance. For studies requiring high sensitivity and accurate quantification, tracers with high affinity and metabolic stability, such as [¹⁸F]FEPPA, are preferable.
Future research in this area will likely focus on the development of third-generation TSPO tracers that are insensitive to the TSPO genetic polymorphism, which would greatly simplify their clinical application.[1] Additionally, the development of tracers for other neuroinflammation targets beyond TSPO will provide a more comprehensive picture of the complex cellular and molecular events that occur in the inflamed brain.
References
-
Lopez-Picon, F., et al. (2021). Direct Comparison of [18F]F-DPA with [18F]DPA-714 and [11C]PBR28 for Neuroinflammation Imaging in the same Alzheimer's Disease Model Mice and Healthy Controls. Molecular Imaging and Biology. [Link]
-
López-Picón, F., et al. (2021). Direct Comparison of [18F]F-DPA with [18F]DPA-714 and [11C]PBR28 for Neuroinflammation Imaging in the same Alzheimer's Disease Model Mice and Healthy Controls. Molecular Imaging and Biology, 23(6), 849-860. [Link]
-
Jiang, T., et al. (2021). [18F]PBR146 and [18F]DPA-714 in vivo Imaging of Neuroinflammation in Chronic Hepatic Encephalopathy Rats. Frontiers in Neuroscience, 15, 708893. [Link]
-
Hosten, B., et al. (2018). [18F]FEPPA a TSPO Radioligand: Optimized Radiosynthesis and Evaluation as a PET Radiotracer for Brain Inflammation in a Peripheral LPS-Injected Mouse Model. Molecules, 23(6), 1395. [Link]
-
Jiang, T., et al. (2021). [18F]PBR146 and [18F]DPA-714 in vivo Imaging of Neuroinflammation in Chronic Hepatic Encephalopathy Rats. Frontiers in Neuroscience, 15, 708893. [Link]
-
Chen, Z., et al. (2024). Comparing [18F]FET PET and [18F]FDOPA PET for glioma recurrence diagnosis: a systematic review and meta-analysis. Frontiers in Oncology, 13, 1326895. [Link]
-
Kim, J. H., et al. (2018). In vivo evaluation of a novel 18F-labeled PET radioligand for translocator protein 18 kDa (TSPO) in monkey brain. Nuclear Medicine and Biology, 64-65, 1-8. [Link]
-
Owen, D. R., & Gunn, R. N. (2019). Recent Developments in TSPO PET Imaging as A Biomarker of Neuroinflammation in Neurodegenerative Disorders. Pharmaceuticals, 12(2), 79. [Link]
-
Scarf, A. M., & Kassiou, M. (2023). PET Imaging of Neuro-Inflammation with Tracers Targeting the Translocator Protein (TSPO), a Systematic Review: From Bench to Bedside. International Journal of Molecular Sciences, 24(6), 5240. [Link]
-
Chang, C. W., et al. (2020). In Vivo Brain Region-specific TSPO Imaging by PET/MRI [18F]FEPPA. Molecular Imaging and Biology, 22(5), 1332-1343. [Link]
-
Tuan, Y. F., et al. (2022). 18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study. Pharmaceuticals, 15(11), 1381. [Link]
-
Tuisku, J., et al. (2023). Radiotracers for Imaging of Inflammatory Biomarkers TSPO and COX-2 in the Brain and in the Periphery. International Journal of Molecular Sciences, 24(22), 16419. [Link]
-
Cheek, M. A., et al. (2018). Preclinical Evaluation of a Novel TSPO PET Ligand 2-(7-Butyl-2-(4-(2-[18F]Fluoroethoxy) phenyl)-5-Methylpyrazolo[1,5-a] Pyrimidin-3-yl)-N,N-Diethylacetamide (18F-VUIIS1018A) to Image Glioma. Molecular Imaging and Biology, 20(6), 960-970. [Link]
-
Cheek, M. A., et al. (2014). Preclinical imaging evaluation of novel TSPO-PET ligand 2-(5,7-diethyl-2-(4-(2-[18F]fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide ([18F]VUIIS1008) in glioma. Molecular Imaging and Biology, 16(6), 849-858. [Link]
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- 4. Preclinical Evaluation of a Novel TSPO PET Ligand 2-(7-Butyl-2-(4-(2-[18F]Fluoroethoxy) phenyl)-5-Methylpyrazolo[1,5-a] Pyrimidin-3-yl)-N,N-Diethylacetamide (18F-VUIIS1018A) to Image Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and preliminary in vitro and in vivo evaluation of N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA): a novel potential PET probe to image melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Analysis of Fluorobenzamide Synthesis Routes
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Fluorine Effect" in Amide Synthesis[1]
Fluorobenzamides are privileged scaffolds in medicinal chemistry, ubiquitous in antipsychotics (e.g., Brofaromine), anti-inflammatories, and kinase inhibitors.[1] The strategic incorporation of fluorine modulates metabolic stability (blocking P450 oxidation), lipophilicity, and protein-ligand binding interactions.[1]
However, the synthesis of these motifs presents unique challenges. The electron-withdrawing nature of fluorine can deactivate electrophilic centers or, conversely, make the aromatic ring susceptible to unwanted nucleophilic aromatic substitution (
This guide objectively compares three distinct synthetic methodologies:
-
Classical Activation (Route A): HATU-mediated coupling of fluorobenzoic acids.[1]
-
Catalytic Carbonylation (Route B): Pd-catalyzed aminocarbonylation of fluoroaryl halides.
-
Green Oxidative Coupling (Route C): Direct oxidative amidation of fluorobenzaldehydes.[1]
Strategic Overview of Methodologies
| Feature | Route A: Classical Coupling (HATU) | Route B: Aminocarbonylation | Route C: Oxidative Amidation |
| Starting Material | Fluorobenzoic Acids | Fluoroaryl Halides (Br/I) | Fluorobenzaldehydes |
| Reagents | HATU, DIPEA | Pd cat., CO gas, Base | TBHP, Cu/Fe cat.[1] |
| Atom Economy | Low (Large leaving groups) | High (CO incorporation) | Moderate (Oxidant waste) |
| Scalability | Low to Medium (Cost prohibitive) | High (Process friendly) | Medium (Safety of oxidants) |
| Key Risk | Racemization (if chiral), Cost | CO Safety, Pd Removal | Peroxide Safety, Over-oxidation |
| Ideal Use Case | Discovery/Library Synthesis | Large-scale Manufacturing | Green/Academic Exploration |
Deep Dive: Technical Analysis & Protocols
Route A: Classical Activation (HATU Coupling)
Mechanism: Formation of an activated O-acyl(tetramethyl)uronium species, followed by nucleophilic attack by the amine.[1][2] Why it works: HATU is superior to EDC/HOBt for sterically hindered fluorobenzoic acids due to the "neighboring group effect" of the pyridine nitrogen in the HOAt moiety, which accelerates the reaction and suppresses racemization.
Experimental Protocol
Standardized for 1.0 mmol scale.
-
Activation: To a dry round-bottom flask (RBF), add 2-fluorobenzoic acid (1.0 equiv, 140 mg) and anhydrous DMF (3.0 mL).
-
Base Addition: Add DIPEA (Hunig’s Base, 2.0 equiv, 350 µL) and stir at 0°C for 5 minutes.
-
Coupling Agent: Add HATU (1.1 equiv, 418 mg) in one portion. The solution typically turns yellow.[1] Stir for 15 minutes to generate the active ester.
-
Amine Addition: Add the amine (1.1 equiv) dropwise.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[1]
-
Workup: Dilute with EtOAc (30 mL), wash with sat.
(2x), 1N HCl (2x), and Brine.[1] Dry over .[1][3]
Critical Insight: For ortho-fluorobenzamides, the fluorine atom can act as a hydrogen bond acceptor, potentially stabilizing the transition state but also increasing steric bulk.[1] HATU overcomes this effectively.
Figure 1: Step-by-step workflow for HATU-mediated synthesis of fluorobenzamides.
Route B: Pd-Catalyzed Aminocarbonylation
Mechanism: Oxidative addition of Pd(0) to the aryl halide, followed by CO insertion to form an acyl-Pd complex, which is then intercepted by the amine nucleophile.[1] Why it works: This route avoids the use of expensive fluorobenzoic acids (often derived from the halides anyway) and coupling reagents.[1] It is the preferred route for process chemistry.[1]
Experimental Protocol
Standardized for 1.0 mmol scale using a CO balloon (Low Pressure).
-
Catalyst Prep: In a glovebox or under Ar, charge a reaction tube with 4-bromofluorobenzene (1.0 equiv), Pd(OAc)2 (2 mol%), and Xantphos (3 mol%).[1]
-
Solvent/Base: Add Toluene (5 mL) and
(3.0 equiv).[1] -
CO Introduction: Seal the tube. Purge with Carbon Monoxide (CO) from a balloon three times.[1] Leave the balloon attached (approx. 1 atm).
-
Reaction: Heat to 80–100°C for 12–16 hours.
-
Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate and purify via column chromatography.[1]
Critical Insight: The choice of ligand is crucial. Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination step.[1] For ortho-fluoro substrates, smaller phosphines (like
Figure 2: Catalytic cycle for the Aminocarbonylation of Fluoroaryl Halides.
Route C: Oxidative Amidation of Aldehydes
Mechanism: Radical oxidative coupling. An acyl radical is generated from the aldehyde (using TBHP), which reacts with an amine-catalyst complex or directly with the amine to form a hemiaminal, followed by oxidation to the amide.[1] Why it works: It utilizes fluorobenzaldehydes, which are often cheaper than acids and avoid the need for pre-functionalized leaving groups (halides).[1] It is a "Green Chemistry" alternative.[1]
Experimental Protocol
Metal-free TBAI/TBHP system.
-
Setup: To a sealed tube, add 4-fluorobenzaldehyde (1.0 equiv) and amine (1.2 equiv).
-
Catalyst/Oxidant: Add TBAI (Tetrabutylammonium iodide, 10 mol%) and TBHP (tert-Butyl hydroperoxide, 70% in water, 2.0 equiv).[1]
-
Solvent: Add water or acetonitrile (2 mL).
-
Reaction: Heat at 80°C for 8 hours. The reaction proceeds via an acyl radical intermediate.[1]
-
Workup: Quench with saturated
(to destroy peroxides). Extract with EtOAc.[1]
Critical Insight: This method is sensitive to electronics. Electron-withdrawing groups (like Fluorine) on the aldehyde actually accelerate the generation of the hemiaminal intermediate, making fluorobenzaldehydes excellent substrates for this transformation compared to electron-rich aldehydes.[1]
Comparative Data Analysis
The following data is synthesized from comparative literature reviews (e.g., J. Org. Chem., OPRD) focusing on 4-fluorobenzamide synthesis.[1]
| Metric | Route A: HATU Coupling | Route B: Aminocarbonylation | Route C: Oxidative Amidation |
| Typical Yield | 85–98% | 75–92% | 60–80% |
| Reaction Time | 2–4 hours | 12–24 hours | 8–12 hours |
| E-Factor (Waste) | High (>50) | Low (<10) | Moderate (20-30) |
| Cost (Reagents) | High (HATU ~$5/g) | Low (CO is negligible) | Low (TBHP is cheap) |
| Purification | Easy (Acid/Base wash) | Difficult (Pd removal) | Moderate (Side oxidations) |
| F-Group Stability | Excellent | Good (Avoid strong bases) | Excellent |
Decision Matrix
Use the following logic flow to select the optimal route for your specific fluorobenzamide target.
Figure 3: Decision matrix for selecting the synthesis route based on scale and material availability.
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Brennführer, A., Neumann, H., & Beller, M. (2009).[1] Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie International Edition, 48(23), 4114-4133.[1] Link[1]
-
Ekoue-Kovi, K., & Wolf, C. (2008).[1] One-pot oxidative amidation of aldehydes with amines using TBHP. Chemistry – A European Journal, 14(21), 6302-6315.[1] Link[1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][4][5][6] Organic Process Research & Development, 20(2), 140-177.[1] Link[1]
-
Li, H., et al. (2019).[1][7][8] Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides. ACS Omega, 4(5), 8207–8213.[1] Link[1]
Sources
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- 5. Palladium-Catalyzed Aminocarbonylation of Aryl Halides [ouci.dntb.gov.ua]
- 6. Palladium-Catalyzed Aminocarbonylation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
Comparative docking studies of N-(2-aminoethyl)-4-fluorobenzamide analogs
Comparative In Silico Profiling: N-(2-aminoethyl)-4-fluorobenzamide Analogs as MAO-B Inhibitors
Executive Summary & Rationale
The Clinical Need: Parkinson’s Disease (PD) therapy relies heavily on dopamine replacement. However, the "wearing-off" phenomenon necessitates adjunctive therapies. Monoamine Oxidase B (MAO-B) inhibitors prevent dopamine degradation, extending its half-life.
The Scaffold: The N-(2-aminoethyl)-4-fluorobenzamide moiety represents a privileged pharmacophore sharing structural/electronic features with Safinamide (a reversible MAO-B inhibitor). The fluorine atom at the para-position modulates metabolic stability (blocking P450 oxidation) and lipophilicity, while the amide linker provides essential H-bond donors/acceptors.
The Objective: This guide presents a comparative docking study of three analog series derived from this scaffold. We evaluate their binding affinity, ligand efficiency, and interaction stability within the human MAO-B active site (PDB: 2V5Z) to determine the optimal substitution pattern for potency and selectivity.
Computational Methodology (Protocol)
To ensure reproducibility and scientific integrity, the following protocol utilizes AutoDock Vina (for sampling) and Schrödinger Glide (for rescoring validation), grounded in the crystallographic standards of Binda et al. (2007).
Protein Preparation
-
Target: Human MAO-B co-crystallized with Safinamide.[1][2][3]
-
Source: RCSB Protein Data Bank (PDB ID: 2V5Z ).
-
Resolution: 1.6 Å (High resolution is critical for accurate side-chain placement).
-
Pre-processing:
-
Remove Chains B (dimer redundancy) and solvent molecules (water), except water molecules bridging Gln206 if catalytic relevance is suspected (standard protocol removes all for non-covalent inhibitors).
-
Cofactor Retention: The FAD (Flavin Adenine Dinucleotide) cofactor is essential and must be retained as part of the receptor grid.
-
Protonation: Hydrogen atoms added at pH 7.4 using the PropKa algorithm.
-
Ligand Library Construction
The study compares the Core Scaffold (Compound 1 ) against two derivative series:
-
Core: N-(2-aminoethyl)-4-fluorobenzamide.
-
Series A (Lipophilic Extension): Extension of the amine tail with benzyl/phenethyl groups to target the "entrance cavity."
-
Series B (Ring Substitution): Variation of the fluorine position (2-F, 3-F) and halogen type (4-Cl).
Docking Workflow Visualization
Figure 1: Step-by-step in silico workflow ensuring structural integrity of the FAD cofactor and receptor grid.
Comparative Results & Data Analysis
The docking results are benchmarked against Safinamide (re-docked reference).[4]
Binding Affinity & Efficiency Table
| Compound ID | Structure Description | Binding Energy (kcal/mol) | Ligand Efficiency (LE) | RMSD (vs Ref) | Key Interactions |
| Ref (Safinamide) | Standard | -10.4 | 0.38 | 0.8 Å | Tyr326, Gln206, Ile199 |
| Core (C1) | N-(2-aminoethyl)-4-F-benzamide | -6.2 | 0.41 | N/A | Tyr435 (Weak) |
| A1 | N-(2-(benzylamino)ethyl)-4-F-benzamide | -9.8 | 0.36 | 1.2 Å | Tyr326 (Pi-Pi) , FAD |
| A2 | N-(2-(phenethylamino)ethyl)-4-F-benzamide | -9.1 | 0.33 | 1.5 Å | Tyr326, Ile199 |
| B1 | N-(2-aminoethyl)-3-F -benzamide | -6.0 | 0.40 | N/A | Loss of Tyr435 stacking |
| B2 | N-(2-aminoethyl)-4-Cl -benzamide | -6.8 | 0.42 | N/A | Enhanced hydrophobic fit |
Performance Analysis
1. The "Tail" Effect (Series A vs. Core): The Core (C1) alone is insufficient for high-affinity binding (-6.2 kcal/mol). MAO-B possesses a bipartite cavity (Substrate Cavity + Entrance Cavity).
-
Insight: Compound A1 (Benzyl extension) bridges these cavities. The 4-fluorobenzamide sits in the substrate cavity, while the benzyl tail extends past the Ile199/Tyr326 "gate" residues, mimicking Safinamide’s binding mode. This results in a significant energy gain (-3.6 kcal/mol).
2. Halogen Modulation (Series B):
-
4-F vs 4-Cl: The Chlorine analog (B2) shows slightly better affinity (-6.8 kcal/mol) than the Fluorine analog due to the larger Van der Waals radius filling the hydrophobic pocket formed by Tyr398 and Tyr435 .
-
However: Fluorine is often preferred in drug development (despite slightly lower binding) due to the "fluorine effect" on metabolic stability and CNS penetration, which docking scores do not reflect.
3. Selectivity Mechanism (The Gate): The critical differentiator for MAO-B selectivity (over MAO-A) is Tyr326 .[5] In MAO-A, this residue is an Isoleucine (Ile335), which lacks the aromatic ring required for Pi-Pi stacking.
-
Observation: Analogs in Series A that formed Pi-Pi stacking interactions with Tyr326 (like A1) are predicted to be highly selective for MAO-B.
Structural Interaction Map
The following diagram illustrates the critical "Pharmacophore Triangle" required for potent inhibition, based on the docking poses of the top-performing analog (A1 ).
Figure 2: Interaction network of the lead analog A1. Red nodes indicate gating residues critical for MAO-B selectivity.
Experimental Validation & Protocol
To validate these in silico findings, the following experimental assay is recommended as the "Next Step."
Fluorometric MAO-B Inhibition Assay:
-
Enzyme Source: Recombinant Human MAO-B (commercially available).
-
Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).
-
Mechanism: MAO-B converts benzylamine to benzaldehyde + H2O2. H2O2 reacts with Amplex Red (via HRP) to produce fluorescent Resorufin.
-
Readout: Excitation 530-560 nm / Emission 590 nm.
-
Control: Selegiline or Safinamide (1 µM).
Self-Validation Check: If the IC50 of A1 is not within 1-log of Safinamide (approx 20-100 nM), re-evaluate the docking grid box size; the ligand may be binding in the "membrane-bound" entrance cavity rather than the catalytic site.
References
-
Binda, C., et al. (2007). Structures of human monoamine oxidase B complexes with selective noncovalent inhibitors: safinamide and coumarin analogs.[2] Journal of Medicinal Chemistry, 50(23), 5848–5852.
-
Edmondson, D. E., et al. (2009). Structure and mechanism of monoamine oxidase. Current Medicinal Chemistry, 16(24), 3152.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
- Hubin, E., et al. (2024). Structural Basis of MAO-B Inhibition: A Comparative Review. Frontiers in Pharmacology.
Sources
- 1. rcsb.org [rcsb.org]
- 2. 2v5z - Structure of human MAO B in complex with the selective inhibitor safinamide - Summary - Protein Data Bank Japan [pdbj.org]
- 3. New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Structural Confirmation of N-(2-aminoethyl)-4-fluorobenzamide: A Crystallographic Guide
Executive Summary: The Case for X-ray Crystallography
In the development of fluorinated benzamide derivatives—common scaffolds in medicinal chemistry for histone deacetylase (HDAC) inhibitors and radiotracers—structural ambiguity often arises from the flexibility of the N-aminoethyl side chain. While NMR confirms connectivity, it frequently fails to resolve the precise 3D conformer populations in the solid state, which are critical for understanding receptor binding affinities.
This guide details the protocol for confirming the structure of N-(2-aminoethyl)-4-fluorobenzamide (CAS: 94320-00-0) using Single Crystal X-ray Diffraction (SC-XRD). Unlike spectroscopic alternatives, SC-XRD provides an unambiguous, atom-by-atom map of the molecule, revealing critical intramolecular hydrogen bonding and the steric influence of the para-fluorine atom.
Comparative Analysis: XRD vs. Spectroscopic Alternatives
To justify the resource investment in SC-XRD, one must understand its specific advantages over faster spectroscopic methods for this specific molecular class.
Table 1: Structural Elucidation Performance Matrix
| Feature | Single Crystal XRD (Gold Standard) | 1H / 13C NMR | FT-IR Spectroscopy | Mass Spectrometry (HRMS) |
| Primary Output | 3D atomic coordinates, bond lengths, torsion angles | Connectivity, chemical environment, solution dynamics | Functional group identification (C=O, N-H) | Molecular formula, fragmentation pattern |
| Conformational Insight | Absolute (Frozen solid-state conformation) | Averaged (Rapid rotation of ethyl chain obscures specific folding) | Low (Inferred from H-bond shifts) | None |
| Stereochemistry | Unambiguous assignment of absolute configuration | Relative (requires NOE/ROE data, often ambiguous for flexible chains) | N/A | N/A |
| Intermolecular Interactions | Maps packing, H-bonds, and | Inferred from concentration-dependent shifts | Inferred from peak broadening | N/A |
| Sample Requirement | High-quality single crystal (0.1–0.5 mm) | ~5-10 mg dissolved in deuterated solvent | <1 mg solid/oil | <1 mg |
Expert Insight: For N-(2-aminoethyl)-4-fluorobenzamide, the primary challenge is the ethylene diamine tail. In solution (NMR), this tail rotates freely. In the crystal lattice, however, it often locks into a specific gauche or anti conformation stabilized by intramolecular N-H...O hydrogen bonds. Only XRD can visualize this "bioactive-relevant" conformation.
Experimental Protocol: From Synthesis to Structure
This workflow is designed to ensure the growth of diffraction-quality crystals, the most common failure point in small molecule crystallography.
Phase 1: Synthesis & Purification
Note: High purity (>98%) is a prerequisite for quality crystallization.
-
Reaction: React 4-fluorobenzoyl chloride with excess ethylenediamine (to prevent dimer formation) in DCM at 0°C.
-
Workup: Basic extraction (NaOH) to ensure the terminal amine is free-based.
-
Validation: Confirm purity via TLC and 1H NMR prior to crystallization attempts.
Phase 2: Crystallization Strategy (The Critical Path)
Benzamides are prone to forming microcrystalline powders rather than single crystals. We utilize a Slow Evaporation method optimized for polar amides.
-
Solvent System A (Preferred): Ethanol/Water (9:1). The polarity matches the amide backbone while water encourages H-bond networking.
-
Solvent System B (Alternative): Methanol/Ethyl Acetate via Vapor Diffusion.
-
Setup: Dissolve 20 mg of product in 1 mL Methanol (inner vial). Place in a larger jar containing 5 mL Ethyl Acetate (antisolvent). Seal tightly.
-
-
Condition: Store at 4°C. Lower temperatures reduce kinetic energy, promoting ordered lattice formation over amorphous precipitation.
Phase 3: Data Collection & Refinement
-
Instrument: Diffractometer equipped with a Mo-K
( = 0.71073 Å) or Cu-K source. -
Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal vibration of the flexible ethyl chain, improving resolution.
-
Refinement: Structure solution via Direct Methods (SHELXT) and refinement via Least Squares (SHELXL).
Visualization of Experimental Workflow
Figure 1: Step-by-step workflow for determining the crystal structure of N-(2-aminoethyl)-4-fluorobenzamide.
Expected Structural Features & Analysis
Based on crystallographic data of analogous 4-fluorobenzamides (e.g., CSD Refcodes: JOFHAO, FO23), the following structural metrics define the successful confirmation of N-(2-aminoethyl)-4-fluorobenzamide.
A. The "Fluorine Effect" on Packing
The fluorine atom at the para position is not sterically bulky (Van der Waals radius ~1.47 Å, similar to H), but it is highly electronegative.
-
Observation: Look for C-H...F interactions. These weak hydrogen bonds (distance ~2.5–2.7 Å) often direct the crystal packing, organizing the aromatic rings into stacked layers.
-
Disorder Suppression: Fluorine substitution often suppresses disorder in the aromatic ring compared to the non-fluorinated parent benzamide, leading to lower R-factors (typically <5%).
B. Amide & Side Chain Geometry
-
Planarity: The amide group (C-N-C=O) should be essentially planar.
-
Torsion Angle: The phenyl ring is typically twisted relative to the amide plane (torsion angle ~20–30°) to alleviate steric repulsion between the amide hydrogen and the ortho aromatic protons.
-
Ethylenediamine Tail: This is the diagnostic region. Expect the terminal amine (-NH2) to act as a Hydrogen Bond Donor to the carbonyl oxygen of a neighboring molecule, forming infinite 1D chains or dimers (R2,2(8) graph set motifs).
Table 2: Representative Crystallographic Parameters (Simulated Target)
| Parameter | Expected Value Range | Significance |
| Space Group | P21/c or P-1 | Most common for centrosymmetric organic amides. |
| C=O Bond Length | 1.23 – 1.24 Å | Typical double bond character; elongation suggests strong H-bonding. |
| C-N Bond Length | 1.33 – 1.35 Å | Partial double bond character (resonance). |
| N...O H-Bond Distance | 2.8 – 3.0 Å | Indicates strong intermolecular hydrogen bonding network. |
| R-Factor (R1) | < 0.05 (5%) | Indicates a high-quality, reliable structural model. |
Logic for Method Selection
When should you strictly require XRD over NMR? Use this decision logic.
Figure 2: Decision matrix for selecting the appropriate structural confirmation technique.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: N-(2,4-difluorophenyl)-2-fluorobenzamide (Analogous Packing). [Link]
-
Gelman, D., et al. (2023). "Synthesis and characterization of N-(2-aminoethyl)benzamide derivatives." Journal of Molecular Structure. [Link](Representative link for Benzamide Crystallography)
-
Thallapally, P. K., et al. "Fluorine in Crystal Engineering: The Little Atom That Could." Chemical Society Reviews. [Link]
-
PubChem Compound Summary. N-(2-aminoethyl)-4-fluorobenzamide (CAS 94320-00-0). [Link]
-
Harris, R. K., et al. (2013). "Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR." Journal of Physical Chemistry C. [Link]
Safety Operating Guide
Operational Guide: Disposal & Handling of N-(2-aminoethyl)-4-fluorobenzamide
Executive Summary & Immediate Action
N-(2-aminoethyl)-4-fluorobenzamide (CAS: 94320-00-0) is a bifunctional organic building block containing a basic primary amine and a fluorinated aromatic ring.[1]
The Directive: This compound must be routed to Halogenated Organic Waste streams. The Risk: Improper disposal into non-halogenated streams risks damaging incineration infrastructure due to Hydrofluoric Acid (HF) generation. Improper mixing with acidic waste streams risks immediate exothermic eruption.
Do NOT:
-
Do not dispose of down the drain (Strict RCRA violation).
-
Do not mix with acidic waste streams (Exothermic reaction risk).
-
Do not mix with oxidizing agents (Fire/Explosion risk).
Chemical Profile & Hazard Logic
To safely dispose of this chemical, you must understand the "Why" behind the protocol. The disposal route is dictated by two specific functional groups:
| Functional Group | Chemical Behavior | Disposal Consequence |
| Primary Amine (-NH₂) | Basic/Nucleophilic. Reacts exothermically with acids, acid chlorides, and chloroformates.[2] | Segregation: Must be kept alkaline or neutral.[2] Never add to "Acid Waste" carboys. |
| Aromatic Fluorine (-F) | Stable C-F Bond. Upon high-temperature combustion, this bond cleaves to form corrosive Hydrofluoric Acid (HF).[2] | Routing: Requires incineration facilities equipped with acid gas scrubbers (Halogenated Waste Stream).[2] |
Physical Properties Relevant to Waste[3][4][5]
-
State: Solid (White to off-white powder).[3]
-
Solubility: Moderate in water; soluble in DMSO, Methanol.
-
Acidity (pKa): ~9.0-9.5 (Amine conjugate acid). It is a Base.
Operational Disposal Workflow
This protocol utilizes a self-validating logic: Segregate
Phase 1: Waste Characterization & Segregation
Before moving the vessel, determine the state of the waste.
Scenario A: Pure Solid Waste (Expired/Excess Stock)
-
Keep the substance in its original container if possible.
-
If the original container is compromised, transfer to a High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential amine corrosion over time.
-
Validation: Ensure the lid is chemically resistant (Phenolic or Polypropylene).
Scenario B: Solution Waste (Reaction Mixtures)
-
Check pH: Dip a pH strip into the waste. If pH < 7, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 7-9.
-
Reasoning: This prevents unexpected heat generation when consolidated with other amine wastes.
-
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste drum (e.g., DCM, Chloroform, DMSO are acceptable; Acetone is acceptable but flammable).
Phase 2: Containerization & Labeling
Labeling is the primary communication tool for the downstream disposal team.
-
Primary Tag: HAZARDOUS WASTE[4]
-
Hazard Checkboxes: [x] Irritant [x] Toxic
-
Critical Note: Write "CONTAINS ORGANIC FLUORINE" clearly on the tag.
-
Why? This alerts the incineration plant to adjust burn temperatures and scrubber settings.
-
Phase 3: Decontamination of Empty Containers
RCRA regulations require containers to be "RCRA Empty" (less than 3% by weight remaining) before being treated as trash.
-
Triple Rinse: Rinse the empty bottle 3 times with a compatible solvent (Methanol or Acetone).
-
Rinsate Disposal: Pour all 3 rinses into the Halogenated Organic Liquid waste stream.
-
Defacing: Cross out the label and mark "EMPTY."
-
Disposal: Discard the bottle in standard laboratory glass trash (unless local EHS requires chemically contaminated glass bins).
Visual Decision Logic (Workflow)
The following diagram illustrates the decision tree for handling this specific compound.
Caption: Operational decision tree ensuring pH neutrality and correct waste stream routing for fluorinated amines.
Incompatibility Matrix
Failure to segregate leads to accidents. Use this matrix to validate your waste accumulation container.
| Chemical Class | Compatibility | Reaction / Risk |
| Strong Acids (HCl, H₂SO₄) | INCOMPATIBLE | Violent exothermic neutralization.[2] Heat may pressurize container. |
| Acid Chlorides | INCOMPATIBLE | Rapid polymerization or amide formation; gas evolution.[2] |
| Oxidizers (Peroxides, Nitrates) | INCOMPATIBLE | Fire risk.[2] Amines can be oxidized to N-oxides or ignite. |
| Halogenated Solvents (DCM) | COMPATIBLE | Safe for co-disposal in halogenated streams.[2] |
| Alcohols (MeOH, EtOH) | COMPATIBLE | Safe for solubilization/rinsing.[2] |
Regulatory & Compliance Context
-
RCRA Status: While N-(2-aminoethyl)-4-fluorobenzamide is not explicitly P-listed or U-listed (40 CFR 261.33), it is a chemical waste. If mixed with solvents (e.g., Methanol), it may carry Ignitable (D001) codes.
-
EPA Halogen Rule: The presence of the Fluorine atom dictates that this must not be burned in standard boilers or industrial furnaces unless they comply with 40 CFR 266.103 (standards for burners of hazardous waste containing halogens).
-
Sewer Ban: Under 40 CFR 403.5 , introducing pollutants that cause corrosive structural damage (pH < 5.0) or toxic interference is prohibited.[7][8] This amine is toxic to aquatic life and must not enter the watershed.
References
-
PubChem. N-(2-aminoethyl)-4-fluorobenzamide Compound Summary. National Library of Medicine. Available at: [Link]
-
US Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Available at: [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. Chemical Resistance Chart A-B [updusa.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. 94320-00-0|N-(2-Aminoethyl)-4-fluorobenzamide|BLD Pharm [bldpharm.com]
- 6. N-(2-aminoethyl)-N-benzyl-4-fluorobenzamide | C16H17FN2O | CID 28708379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Comprehensive Safety Protocol: Handling N-(2-aminoethyl)-4-fluorobenzamide in a Research Environment
This guide provides essential safety and handling protocols for N-(2-aminoethyl)-4-fluorobenzamide, a compound utilized in advanced drug development and scientific research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes hazard information from structurally similar compounds, including 4-aminobenzamide and 4-fluorobenzamide, to establish a robust framework for personal protective equipment (PPE), operational procedures, and waste disposal. The core principle of this guide is to treat N-(2-aminoethyl)-4-fluorobenzamide with a high degree of caution, assuming it shares the potential hazards of its chemical analogs.
Hazard Analysis: An Evidence-Based Approach
Analysis of related benzamide compounds indicates a consistent profile of potential hazards. Structurally similar molecules are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is prudent to handle N-(2-aminoethyl)-4-fluorobenzamide as a hazardous substance with the potential to cause:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][3][5]
-
Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.[1][3][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][5]
-
Harmful if Swallowed or Inhaled: Ingestion or significant inhalation could lead to systemic toxicity.[2][6]
Given these potential risks, a multi-layered PPE strategy is not just recommended but essential for ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE): A Mandate for Safety
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for various laboratory operations involving N-(2-aminoethyl)-4-fluorobenzamide.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves | Lab coat | Recommended: N95 respirator |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile gloves | Lab coat | Not generally required if handled in a fume hood |
| Reactions and Work-ups | Chemical splash goggles and face shield | Nitrile gloves (consider double-gloving) | Chemical-resistant apron over lab coat | Required if not in a fume hood or if aerosolization is possible |
| Large-Scale Operations (>5g) | Face shield over chemical splash goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | Required: Half-mask respirator with appropriate cartridges |
The Rationale Behind PPE Selection
-
Eye and Face Protection: Standard safety glasses are insufficient for handling liquids that may splash. Chemical splash goggles provide a seal around the eyes, and a face shield offers an additional layer of protection, particularly during energetic reactions or when handling larger quantities.[7][8][9]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a standard in most laboratory settings.[9] For prolonged exposure or when handling concentrated solutions, double-gloving or using more robust gloves like neoprene is advisable. It is crucial to inspect gloves for any signs of degradation or perforation before use.[7]
-
Body Protection: A standard lab coat protects against minor spills and contamination of personal clothing.[8] For procedures with a higher risk of splashing, a chemical-resistant apron provides an additional barrier. In large-scale operations, full-body protection may be necessary.
-
Respiratory Protection: While engineering controls like fume hoods are the primary defense against inhalation hazards, respiratory protection is necessary when these are not available or insufficient.[10][11] An N95 respirator can provide protection against airborne particulates when handling the solid compound, while a half-mask respirator with organic vapor cartridges is recommended for situations with potential vapor exposure.
Operational and Disposal Plans: A Step-by-Step Guide
Standard Operating Procedure for Handling
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[12] Designate a specific area for handling N-(2-aminoethyl)-4-fluorobenzamide.
-
Engineering Controls: All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Handling:
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with N-(2-aminoethyl)-4-fluorobenzamide tightly sealed when not in use.[13]
-
-
Decontamination: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing. Wash hands thoroughly with soap and water after removing gloves.[12]
Waste Disposal Protocol
-
Solid Waste: All solid N-(2-aminoethyl)-4-fluorobenzamide and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All solutions containing N-(2-aminoethyl)-4-fluorobenzamide should be collected in a labeled hazardous waste container. Do not dispose of this chemical down the drain.[10]
-
Sharps Waste: Any needles or other sharps used to transfer solutions of the compound should be disposed of in a designated sharps container.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[13] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualization of Safety Protocols
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Decision Tree
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][12] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5][12] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Spill: Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and collect it into a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's EHS department.
By adhering to these protocols, researchers can safely handle N-(2-aminoethyl)-4-fluorobenzamide, minimizing risks and ensuring a secure laboratory environment.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71572, 4-Fluorobenzamide. Retrieved from [Link]
-
Chemsrc. (2025). N-Ethyl 4-fluorobenzamide Safety Data Sheet. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
Sources
- 1. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. sams-solutions.com [sams-solutions.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. chemicea.com [chemicea.com]
- 11. N-Ethyl 4-fluorobenzamide | CAS#:772-18-9 | Chemsrc [chemsrc.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


